molecular formula C7H5BrFNO2 B1397444 1-(Bromomethyl)-2-fluoro-3-nitrobenzene CAS No. 946125-65-1

1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B1397444
CAS No.: 946125-65-1
M. Wt: 234.02 g/mol
InChI Key: MIESICVJNXXYKC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESICVJNXXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731100
Record name 1-(Bromomethyl)-2-fluoro-3-nitrobenzene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946125-65-1
Record name 1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzyl bromide
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Foundational & Exploratory

A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1), a substituted toluene derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of comprehensive experimental data for this specific isomer, this document synthesizes known information and provides expert analysis based on the well-documented properties of its structural isomers and the fundamental principles of chemical reactivity. This approach ensures a scientifically grounded resource for researchers, scientists, and drug development professionals.

Molecular Identification and Physicochemical Properties

This compound is a poly-functionalized aromatic compound. Its structure incorporates a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom, creating a unique electronic and steric environment that dictates its chemical behavior.

While detailed experimental data for the target compound is not extensively published, its basic properties can be summarized. For a comprehensive understanding, a comparison with its closely related isomers is instructive.

Table 1: Physicochemical Properties of this compound and Key Isomers

PropertyThis compound2-(Bromomethyl)-1-fluoro-3-nitrobenzene
CAS Number 946125-65-1[1]1958-93-6[2]
Molecular Formula C₇H₅BrFNO₂[1][3]C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [1][3]234.02 g/mol
Appearance Not specified (likely solid)Not specified
Predicted Density 1.733 g/cm³[3]Not specified

The presence of the bromomethyl group makes this compound a potent lachrymator and alkylating agent, while the fluoronitroaromatic core is a key pharmacophore in modern drug discovery.

Expected Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional groups: the bromomethyl group, the aromatic nitro group, and the fluorine substituent.

The Benzylic Bromide Moiety

The C-Br bond in the bromomethyl group is the primary site of reactivity. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent electrophile for introducing the 2-fluoro-3-nitrophenylmethyl moiety into a target molecule.[4]

  • Causality: The stability of the benzylic carbocation intermediate (in SN1 pathways) or the accessibility of the benzylic carbon (in SN2 pathways) makes this group significantly more reactive than a simple alkyl bromide. The electron-withdrawing nature of the nitro and fluoro groups on the ring can influence the reaction mechanism, generally favoring an SN2 pathway.

Common transformations include:

  • Alkylation: Reaction with O-, N-, S-, and C-nucleophiles to form ethers, amines, thioethers, and new carbon-carbon bonds, respectively.

  • Fluorination: Can be converted to the corresponding fluoride using nucleophilic fluorinating agents.[5][6][7]

  • Grignard Reagent Formation: While challenging in the presence of the nitro group, under specific conditions, it could form an organometallic species.

The Fluoronitroaromatic Core

The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups. This has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution: The deactivated ring is not amenable to typical electrophilic reactions like Friedel-Crafts alkylation or acylation.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the powerful nitro group, is activated towards displacement by strong nucleophiles. This provides a pathway to introduce alternative functionalities at the C2 position.

The nitro group itself can be readily reduced to an aniline, a cornerstone transformation in the synthesis of many pharmaceutical agents and heterocyclic systems.

Caption: Key reactivity pathways for this compound.

Role in Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are highly valued in drug development.

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[8][9] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability.[8][10][11]

  • Nitroaromatic Compounds: While sometimes associated with toxicity, the nitro group is a key pharmacophore in many approved drugs and serves as a versatile synthetic handle. Its strong electron-withdrawing nature can be crucial for receptor binding, and its reduction to an amine provides a critical vector for molecular diversification.

This reagent is therefore an attractive building block for synthesizing libraries of complex molecules for screening in oncology, neurology, and infectious disease programs.

Proposed Synthesis Protocol

A plausible synthetic route to this compound starts from the commercially available 2-fluoro-3-nitrotoluene. The key transformation is a free-radical bromination of the benzylic methyl group.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., isopropyl acetate or carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).[12]

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the benzylic CH₂Br signal around 4.5-4.8 ppm in the ¹H NMR spectrum is a key diagnostic indicator.

Safety, Handling, and Storage

Trustworthiness: Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS 946125-65-1), the following protocols are based on the detailed SDS for the closely related isomer, 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (CAS 1958-93-6) .[2][13] This compound is classified as causing severe skin burns and eye damage. It is imperative to handle the title compound with, at a minimum, the same level of caution. One vendor notes the target compound is corrosive to metals.[14]

GHS Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Category 1A/1B (Causes severe skin burns and eye damage)[2][13]

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[2][13]

  • Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Storage & Disposal PPE Don Full PPE: - Chemical Goggles & Faceshield - Heavy-duty Chemical Gloves (e.g., Neoprene) - Lab Coat / Chemical Apron FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dispense Dispense Solid Carefully (Avoid Dust Inhalation) FumeHood->Dispense Incompatibles Keep Away From: - Strong Oxidizing Agents - Strong Acids - Moisture Dispense->Incompatibles Spill Contain Spill with Inert Absorbent Dispense->Spill Exposure Skin/Eye Contact: Flush with Water for 15 min IMMEDIATELY SEEK MEDICAL ATTENTION Dispense->Exposure Inhalation Move to Fresh Air SEEK MEDICAL ATTENTION Dispense->Inhalation Storage Store Locked Up in a Cool, Dry, Well-Ventilated Area. Protect from Light. Incompatibles->Storage Waste Dispose as Hazardous Chemical Waste via EHS Storage->Waste

Caption: Safe handling workflow for this compound.

Mandatory Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[2]

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[2] Prevent dust generation during handling. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The area should be designated for corrosive materials. Protect from direct sunlight and moisture.

  • First Aid (Based on Isomer Data):

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][13] Remove all contaminated clothing.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

This technical guide provides a framework for understanding and safely utilizing this compound in a research setting. By combining available data with established chemical principles, researchers can leverage the synthetic potential of this valuable building block while adhering to the highest standards of laboratory safety.

References

The Synthetic Cornerstone: A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, bearing the CAS number 946125-65-1, has emerged as a reagent of significant interest. Its trifunctional nature—a reactive benzylic bromide, an electron-withdrawing nitro group, and a modulating fluorine atom—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Section 1: Chemical and Physical Properties

The utility of any chemical reagent is fundamentally governed by its intrinsic physical and chemical properties. While comprehensive experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related compounds and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 946125-65-1-
Molecular Formula C₇H₅BrFNO₂-
Molecular Weight 234.02 g/mol -
Appearance Colorless to pale yellow solid or liquid[1]
Purity Typically >95-97%[2]
Calculated LogP 2.41XLOGP3
Topological Polar Surface Area (TPSA) 45.82 ŲErtl et al.
Hazard Class 8 (Corrosive)GHS

Note: Some properties are calculated or inferred from related structures due to limited published experimental data for this specific compound.

Section 2: Synthesis and Characterization

The primary route to this compound is through the radical bromination of its toluene precursor, 2-fluoro-3-nitrotoluene. This reaction is a cornerstone of organic synthesis, allowing for the selective functionalization of a benzylic methyl group.

Synthetic Pathway

The synthesis is typically achieved via a free-radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), with N-bromosuccinimide (NBS) serving as the bromine source.

Synthesis_Pathway 2-fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene Reagents NBS, AIBN CCl₄, Reflux 2-fluoro-3-nitrotoluene->Reagents Product 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Reagents->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the benzylic bromination of similar nitrotoluene derivatives. As a Senior Application Scientist, I must stress that this is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-fluoro-3-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

  • Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data is essential for structural confirmation and purity assessment. While a publicly available, verified spectrum for this specific compound is elusive, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Predicted):

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The electron-withdrawing effects of the nitro and fluoro groups will shift these protons downfield.

  • Benzylic Protons (2H): A singlet will be observed for the -CH₂Br protons, typically in the range of δ 4.5-4.8 ppm.

¹³C NMR (Predicted):

  • Benzylic Carbon: The carbon of the -CH₂Br group is expected to resonate around δ 30-35 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons will be present in the region of δ 115-155 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F), and the carbons ortho and para to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted):

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Asymmetric NO₂ stretch: ~1530 cm⁻¹

  • Symmetric NO₂ stretch: ~1350 cm⁻¹

  • C-F stretch: ~1250 cm⁻¹

  • C-Br stretch: ~680-550 cm⁻¹

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

Reactivity_Map cluster_main This compound cluster_bromo Benzylic Bromide Reactions cluster_nitro Nitro Group Reactions Start 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene NucSub Nucleophilic Substitution (e.g., with R₂NH) Start->NucSub 1 Ether Williamson Ether Synthesis (e.g., with R-OH, base) Start->Ether 2 Reduction Reduction to Amine (e.g., Fe/HCl or H₂/Pd-C) Start->Reduction 3

References

"1-(Bromomethyl)-2-fluoro-3-nitrobenzene" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in advanced organic synthesis. The document details its molecular characteristics, physicochemical properties, safety and handling protocols, and its strategic applications, particularly within pharmaceutical research and drug development. By elucidating the synergistic roles of its distinct functional groups—the reactive bromomethyl moiety, the modulating fluoro group, and the versatile nitro group—this guide serves as an essential resource for researchers and chemists. The content is grounded in authoritative sources to ensure scientific integrity and provides practical insights into the compound's utility as a versatile building block for complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose utility in organic synthesis is derived from its unique trifunctionalized structure. The precise arrangement of a bromomethyl, a fluoro, and a nitro group on the benzene ring allows for a wide range of selective chemical transformations.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

AttributeValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Monoisotopic Mass 232.95384 Da
Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be listed under several names. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Fluoro-3-nitrobenzyl bromide
CAS Number 946125-65-1[1]
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Creamy beige, granular crystalline powder[1]
Boiling Point 311.7±27.0 °C (Predicted)[1]
Density 1.733±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]

  • Signal Word: Danger[1]

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive safety plan should be in place prior to handling this chemical.

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

    • Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[2][4]

    • Respiratory Protection: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[4]

  • Handling: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Storage and Disposal

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store locked up in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Disposal: Dispose of contents/container to a hazardous waste disposal facility in accordance with local, state, and federal regulations.[2]

Applications in Organic Synthesis and Drug Discovery

The strategic value of this compound lies in its capacity to serve as a versatile building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. The interplay of its three functional groups provides a powerful platform for molecular design.

The Role of the Functional Groups

Each functional group offers a distinct chemical handle, allowing for sequential and controlled modifications.

Functional_Group_Utility cluster_groups Key Functional Groups & Synthetic Utility cluster_applications Applications in Synthesis main This compound bromomethyl Bromomethyl (-CH₂Br) main->bromomethyl Provides fluoro Fluoro (-F) main->fluoro Contains nitro Nitro (-NO₂) main->nitro Features alkylation Electrophilic Alkylation (SN2 Reactions) bromomethyl->alkylation Enables pharmacokinetics Modulation of Pharmacokinetics fluoro->pharmacokinetics Influences scaffold Scaffold for Heterocycles nitro->scaffold Precursor for

Caption: Synthetic utility of the key functional groups in this compound.

  • Bromomethyl Group (-CH₂Br): This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of the 2-fluoro-3-nitrophenyl moiety onto a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, which is a common strategy in the construction of drug candidates.

  • Fluoro Group (-F): The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[5][6] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's metabolic stability and pharmacokinetic profile.[5][7][8]

  • Nitro Group (-NO₂): The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂). This transformation opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Strategic Use in Drug Development

The combination of these features makes this compound a valuable intermediate in the synthesis of novel therapeutic agents. Researchers can utilize this compound to:

  • Introduce a Fluorinated Aromatic Ring: Enhance metabolic stability and binding affinity of a lead compound.

  • Perform Site-Specific Alkylation: Connect the core structure to other parts of a target molecule via the reactive bromomethyl group.

  • Generate an Amino Precursor: Use the nitro group as a masked amine for later-stage diversification and construction of complex scaffolds.

This strategic approach allows for the efficient generation of compound libraries for screening and accelerates the drug discovery process.

Illustrative Synthetic Protocol

The synthesis of compounds using this compound typically involves nucleophilic substitution at the benzylic carbon. The following is a generalized, illustrative protocol for the N-alkylation of a primary amine.

Experimental Workflow: N-Alkylation

Objective: To couple this compound with a generic primary amine (R-NH₂).

Step 1: Reagent Preparation

  • Dissolve the primary amine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

Step 2: Reaction Execution

  • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same solvent.

  • Slowly add the solution of the benzyl bromide to the amine/base mixture at room temperature with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid base like K₂CO₃ was used, filter the mixture.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product using column chromatography on silica gel to yield the desired N-(2-fluoro-3-nitrobenzyl) amine.

N_Alkylation_Workflow A Step 1: Reagent Prep Dissolve R-NH₂ and Base in Solvent B Step 2: Reaction Add this compound Monitor Progress (TLC/LC-MS) A->B Combine Reagents C Step 3: Work-up Quench with Water Extract with Organic Solvent B->C Upon Completion D Step 4: Purification Column Chromatography C->D Isolate Crude Product E Final Product: N-(2-fluoro-3-nitrobenzyl)amine D->E Purify

Caption: Generalized workflow for the N-alkylation of a primary amine.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its trifunctionalized nature provides chemists and drug development professionals with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in advancing scientific research.

References

Spectroscopic Characterization of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key spectroscopic features of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene , a substituted toluene derivative of significant interest as a building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on fundamental spectroscopic principles to serve as a robust reference for the characterization of this compound.

The structural analysis of this compound (CAS 946125-65-1) relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides a unique and complementary piece of the structural puzzle, which, when assembled, allows for confident identification and purity assessment.

Molecular Structure

The unique substitution pattern of the benzene ring dictates the distinct spectroscopic signature of the molecule. The presence of a benzylic bromide provides a reactive handle for further chemical modification, while the electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the electronic environment of the aromatic ring.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic (benzylic) region.

  • Benzylic Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine are chemically equivalent. They are expected to produce a singlet around 4.7 ppm . The significant downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. A small four-bond coupling to the fluorine atom (⁴J HF) might cause this peak to appear as a narrow doublet.

  • Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They are all shifted downfield due to the strong electron-withdrawing effect of the nitro group.

    • The proton at C6 is expected to be a triplet of doublets (td) around 7.8-8.0 ppm .

    • The proton at C4 is predicted to be a triplet of doublets (td) around 7.6-7.8 ppm .

    • The proton at C5 should appear as a multiplet, likely a triplet of triplets (tt), around 7.4-7.6 ppm .

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.0Multiplet (td)1HAr-H (C6)
~ 7.6 - 7.8Multiplet (td)1HAr-H (C4)
~ 7.4 - 7.6Multiplet (tt)1HAr-H (C5)
~ 4.7Singlet (or narrow d)2H-CH₂ Br
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

  • Benzylic Carbon (-CH₂Br): This carbon will appear significantly upfield compared to the aromatic carbons, likely in the 25-35 ppm range.

  • Aromatic Carbons: These will be found between 115-155 ppm . The carbon directly attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹J CF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller ²J CF and ³J CF couplings, respectively. The carbon attached to the nitro group (C3) and the bromomethyl group (C1) will be significantly deshielded.

Predicted Chemical Shift (δ, ppm) Assignment Key Features
~ 150 - 155C -FDoublet, large ¹J CF
~ 148 - 152C -NO₂
~ 135 - 140C -CH₂Br
~ 130 - 135Ar-C H
~ 125 - 130Ar-C H
~ 120 - 125Ar-C HDoublet, ²J CF
~ 25 - 35-C H₂Br
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitro group.

  • Nitro Group (NO₂): This is the most diagnostic feature. Two strong and sharp bands are expected: one for the asymmetric stretch and one for the symmetric stretch.

  • Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations cause a series of peaks in the 1450-1600 cm⁻¹ region.

  • Alkyl C-H: Stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

  • C-F and C-Br Bonds: These single bond stretches appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong, sharp band.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3050 - 3150C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (-CH₂)
~ 1600, 1475C=C StretchAromatic
1520 - 1560 N=O Asymmetric Stretch Nitro (NO₂) (Strong)
1340 - 1370 N=O Symmetric Stretch Nitro (NO₂) (Strong)
1200 - 1300C-F StretchFluoroalkane
700 - 900C-H Bend (out-of-plane)Substituted Aromatic
500 - 650C-Br StretchBromoalkane
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula is C₇H₅BrFNO₂. The key diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

    • m/z for C₇H₅⁷⁹BrFNO₂ ≈ 232.95

    • m/z for C₇H₅⁸¹BrFNO₂ ≈ 234.95

  • Major Fragmentation: The most likely fragmentation pathway for benzylic bromides is the loss of the bromine radical, which is a good leaving group, to form a relatively stable benzylic carbocation.

Predicted m/z Proposed Fragment Notes
233 / 235[C₇H₅BrFNO₂]⁺Molecular ion peak (M⁺), showing the characteristic 1:1 bromine isotope pattern.
154 [C₇H₅FNO₂]⁺ Base Peak. Resulting from the loss of a bromine radical (•Br). This is a highly stabilized benzylic cation.
187 / 189[C₇H₅BrF]⁺Loss of a nitro radical (•NO₂).
108[C₆H₅F]⁺Further fragmentation of the m/z 154 ion.
Visualization of Primary Fragmentation

The cleavage of the C-Br bond is the most energetically favorable initial fragmentation step.

Fragmentation_Pathway parent Molecular Ion [C₇H₅BrFNO₂]⁺ m/z = 233/235 fragment Benzylic Cation [C₇H₅FNO₂]⁺ m/z = 154 parent->fragment Loss of Bromine Radical loss - Br•

Caption: Primary fragmentation pathway via loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural confirmation of this compound is reliably achieved through a combined spectroscopic approach. The ¹H NMR spectrum will clearly distinguish the benzylic protons from the complex aromatic system. The ¹³C NMR confirms the presence of seven unique carbon environments. IR spectroscopy provides definitive evidence for the critical nitro functional group through its strong, characteristic absorption bands. Finally, mass spectrometry confirms the molecular weight and the presence of bromine via its distinct isotopic pattern, with the primary fragmentation pathway further corroborating the benzylic bromide structure. This guide provides a predictive framework for researchers to interpret their experimental data and validate the integrity of this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity and Stability of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS No. 946125-65-1) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of reactive sites—a labile benzylic bromide, an electron-deficient aromatic ring, and a reducible nitro group—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, stability, and safe handling, supplemented with field-proven experimental protocols and strategic insights for its application in multi-step synthesis.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

This compound is a substituted benzene derivative. The primary reactive center is the bromomethyl group, which behaves as a benzylic halide. The aromatic ring is heavily influenced by the presence of two strong electron-withdrawing groups: a fluorine atom at the 2-position and a nitro group at the 3-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 946125-65-1[1]

  • Molecular Formula: C₇H₅BrFNO₂[2]

  • Synonyms: 2-Fluoro-3-nitrobenzyl bromide

Physicochemical Data

The physical properties of this compound are critical for its handling and use in reactions. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight 234.02 g/mol [3]
Appearance White to light yellow or brown solid/powder[4]
Purity Typically ≥98%[4]
Storage Recommended storage under cold conditions (refrigeration)[1]

Core Reactivity Analysis

The synthetic utility of this compound stems from the predictable and hierarchical reactivity of its functional groups. A thorough understanding of the electronic effects at play is crucial for designing successful synthetic routes.

The Benzylic Bromide: The Primary Reactive Center

The C-Br bond in the bromomethyl group is the most labile site on the molecule. As a benzylic halide, it is highly susceptible to nucleophilic substitution.[5] This reactivity is further enhanced by the electron-withdrawing nature of the substituted aromatic ring.

Mechanistic Considerations: The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, and the choice is dictated by the reaction conditions.

  • Sₙ2 Pathway: This is the most common and controllable pathway. It is favored by the use of primary halides, polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile), and strong, non-bulky nucleophiles. The reaction proceeds with an inversion of stereochemistry if a chiral nucleophile is used.[6][7]

  • Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. While the electron-withdrawing nitro and fluoro groups on the ring would typically destabilize a carbocation, the resonance stabilization from the benzene ring itself still allows for this possibility, especially in polar protic solvents (e.g., ethanol, water) and with weaker nucleophiles.

Expertise & Experience: In practice, for predictable outcomes and to avoid potential side reactions, conditions favoring the Sₙ2 mechanism are almost always preferred. The high reactivity of the benzylic bromide means that it will selectively react in the presence of other, less reactive electrophilic sites on the molecule or other molecules in the reaction mixture.

The Aromatic Ring: An Electron-Deficient System

The fluorine and nitro groups are powerful electron-withdrawing substituents that deactivate the benzene ring towards traditional electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts or further nitration.[8][9]

  • Electrophilic Aromatic Substitution (EAS): The rate of EAS is significantly reduced due to the deactivation of the ring. Any forced reaction would be directed by the substituents. The nitro group is a meta-director, while the fluorine is an ortho-, para-director. The combined effect makes predicting the outcome complex and generally results in low yields, making this an unfavorable synthetic strategy.[10]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom can activate the C-F bond towards nucleophilic aromatic substitution.[11][12] However, the reactivity of the benzylic bromide is orders of magnitude higher. Therefore, SNAr at the C-F position would only be a consideration after the benzylic position has been functionalized and under forcing conditions (high temperature, strong nucleophile).

The Nitro Group: A Versatile Functional Handle

The nitro group is not merely a deactivating group; it is a key functional handle for subsequent transformations. Its reduction to an aniline provides a nucleophilic site, completely altering the electronic character of the aromatic ring and opening up a vast array of synthetic possibilities.[5] This transformation is fundamental in pharmaceutical development for building diverse molecular scaffolds.

Stability, Storage, and Safe Handling

Chemical Stability and Degradation

The compound is generally stable under recommended storage conditions.[13] However, like many benzylic bromides, it is a lachrymator and is sensitive to moisture. Hydrolysis can occur, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. It is also incompatible with strong oxidizing agents.[13]

Recommended Storage

To ensure long-term stability and purity, the following storage conditions are advised:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.[1][14]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.

  • Container: Keep the container tightly sealed.[15]

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[3][13]

Hazard ClassGHS StatementRecommended PPE
Skin Corrosion H314: Causes severe skin burns and eye damageChemical-resistant gloves (e.g., Nitrile), Lab coat
Eye Damage H314: Causes severe skin burns and eye damageChemical safety goggles and/or face shield
Inhalation May cause respiratory irritationUse only in a certified chemical fume hood

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. [13][15][16][17]

Key Synthetic Applications & Experimental Protocols

The true value of this reagent is demonstrated in its application. Below are trusted, step-by-step protocols for its most common transformations.

Protocol: Nucleophilic Substitution with an Amine

This protocol details the synthesis of a secondary amine via an Sₙ2 reaction, a common step in building drug-like molecules.

Scientist's Rationale:

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively solvates the reagents but does not interfere with the nucleophilicity of the amine, promoting an Sₙ2 pathway.

  • Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and non-nucleophilic base. Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Room temperature is often sufficient due to the high reactivity of the benzylic bromide. Gentle heating may be applied to accelerate slow reactions, but progress should be monitored to prevent side product formation.

Step-by-Step Methodology:

  • To a solution of a primary amine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.1 eq) in acetonitrile dropwise over 15 minutes.

  • Stir the reaction at room temperature.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.

Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an aniline using tin(II) chloride, a classic and reliable method.

Scientist's Rationale:

  • Reagent: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a robust system for nitro group reduction. It is tolerant of many other functional groups.

  • Solvent: Ethanol (EtOH) is used as a co-solvent to ensure the solubility of the organic starting material.

  • Workup: Basification with NaOH is critical to precipitate the tin salts as tin hydroxide, allowing for their removal by filtration, and to deprotonate the anilinium hydrochloride salt to the free aniline.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction to 0 °C in an ice bath and slowly add aqueous sodium hydroxide (e.g., 6 M NaOH) until the pH is >10. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline product.

Strategic Workflow Visualization

The power of this compound lies in its capacity for sequential functionalization. The following diagram illustrates a typical synthetic strategy.

G start 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene sub Step 1: Nucleophilic Substitution (e.g., R-NH2, K2CO3, MeCN) start->sub reduct_B Step 1: Nitro Reduction (e.g., SnCl2, HCl) start->reduct_B prod_A Product A: Substituted Benzylamine sub->prod_A reduct_A Step 2: Nitro Reduction (e.g., SnCl2, HCl) prod_A->reduct_A final_A Final Product: Multi-functionalized Aniline reduct_A->final_A prod_B Product B: (2-Fluoro-3-aminophenyl)methanol (via hydrolysis/reduction) reduct_B->prod_B

Caption: Strategic pathways for functionalizing this compound.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its reactivity is dominated by the benzylic bromide, which undergoes clean nucleophilic substitution reactions. The electron-withdrawing groups deactivate the aromatic ring to electrophilic attack but provide the crucial nitro functional group, which can be readily converted to an aniline for further derivatization. Understanding this hierarchy of reactivity, coupled with stringent adherence to safety protocols, allows researchers to efficiently leverage this reagent in the development of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine also offers a means to fine-tune properties like lipophilicity and metabolic stability in drug candidates.[18]

References

An In-depth Technical Guide to the Safety and Hazards of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Profile

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2][3] It belongs to a class of reagents that are valuable in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its reactive functional groups.[4][5] The presence of a bromomethyl group, a fluorine atom, and a nitro group on the benzene ring imparts specific reactivity and, consequently, significant safety considerations.

Understanding the fundamental properties of a chemical is the bedrock of a sound risk assessment. While comprehensive experimental data for this specific isomer (CAS No. 946125-65-1) is limited, the data presented below is derived from available safety data sheets and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 946125-65-1[1]
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [1][2]
Appearance Not explicitly documented; related compounds are typically solids.[4]
Storage Temperature Recommended at 4°C.[2]

Expert Insight: The structure, specifically the -(CH₂Br) group, immediately signals its classification as a benzyl bromide derivative. From field experience, compounds of this class are potent lachrymators (tear-producing agents) and alkylating agents. This inherent reactivity is the primary driver of their utility in synthesis and also the root of their significant biological hazard.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound and its closely related isomers, the classifications point to significant acute and corrosive hazards.

  • Signal Word: Danger or Warning [1][6]

  • GHS Pictograms:

    • alt text
      (Corrosion) - Indicates the potential for severe skin burns and eye damage.[6]

    • alt text
      (Exclamation Mark) - Indicates skin/eye irritation, acute toxicity (harmful), or respiratory irritation.[7][8]

    • alt text
      (Health Hazard) - May indicate specific target organ toxicity.[9]

    • alt text
      (Skull and Crossbones) - Indicates acute toxicity (fatal or toxic).[9]

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[6][10] (Classification for a key isomer, 2-(Bromomethyl)-1-fluoro-3-nitrobenzene).

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[1][7][8]

    • H335: May cause respiratory irritation.[7][8]

The causality for these classifications stems directly from the compound's chemical reactivity. The bromomethyl group can readily alkylate biological macromolecules like proteins and DNA, leading to cell damage and irritation. The nitroaromatic core is associated with systemic toxicity.

GHS_Hazard_Flow cluster_ID Chemical Identification cluster_Hazards Primary Hazards (GHS) cluster_PPE Mandatory Controls chem This compound C₇H₅BrFNO₂ CAS: 946125-65-1 hazards Skin Corrosion/Irritation (H314/H315) Serious Eye Damage (H319) Acute Toxicity - Oral (H302) Respiratory Irritation (H335) chem->hazards Leads to classification of ppe Chemical Fume Hood Impermeable Gloves (Nitrile/Neoprene) Tightly-fitting Goggles & Face Shield Lab Coat & Full Coverage hazards:f0->ppe:f1 Requires hazards:f0->ppe:f3 Requires hazards:f1->ppe:f2 Requires hazards:f3->ppe:f0 Requires

Caption: Logical workflow from chemical identification to hazard classification and required controls.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered defense against exposure. For a compound of this hazard profile, engineering controls are the primary barrier, supplemented by rigorous use of PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][11] This is non-negotiable and serves to protect the user from inhaling irritating and potentially toxic vapors or dusts.[6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7][9]

  • Safety Stations: A safety shower and eyewash station must be immediately accessible in the area where the chemical is handled.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the highest potential hazard, which in this case is severe skin and eye damage.

  • Hand Protection: Handle with impermeable, chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Gloves must be inspected for integrity before each use.[6][12] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[12] Contaminated gloves must be disposed of as hazardous waste.[6][12]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to European Standard EN166 or OSHA standards.[6][8] Due to the severe corrosive potential, a face shield should be worn in addition to goggles, especially during transfers of larger quantities or when there is a splash risk.

  • Skin and Body Protection: Wear a chemical-resistant lab coat, long pants, and closed-toe shoes to ensure all skin is covered.[6][8] For tasks with a higher risk of spills, a chemical-resistant apron or suit may be necessary. Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[6][9]

  • Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is typically required.[6] However, for emergency situations such as a large spill, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used by trained emergency responders.[12]

Section 4: Safe Handling, Storage, and Incompatibility

Handling Protocols
  • Pre-use Assessment: Before handling, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the fume hood is operational and all necessary PPE is available.

  • Aliquotting and Transfer: Conduct all transfers within a fume hood. Avoid generating dust or aerosols.[12] Use tools (spatulas, syringes) that minimize the risk of spills.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][7][8]

  • Contamination Avoidance: Immediately change any clothing that becomes contaminated.[6] Apply preventive skin protection if necessary.

Storage Conditions

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed when not in use.[6][8]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[6][11] The storage area should be secured and accessible only to authorized personnel.[6][9]

  • Segregation: Store away from incompatible materials.[8]

Chemical Incompatibilities

This compound can react violently or produce hazardous byproducts when mixed with:

  • Strong Oxidizing Agents: [6][11][13]

  • Strong Acids: [11]

  • Strong Bases: [13]

Contact with these materials must be strictly avoided.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

General Advice: Move the victim out of the dangerous area. First responders must protect themselves from exposure. Show the chemical's SDS to the attending physician.[1][7][12] Immediate medical attention is required in all cases of significant exposure.[14]

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[6][7][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[7][12][14] Seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing.[6][9] Rinse the affected skin with large amounts of running water for at least 15-20 minutes.[6][7][14] Call a physician or poison center immediately.[6][14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[7][12][14] Remove contact lenses if present and easy to do so.[6][7][8] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[14]

  • Ingestion: Do NOT induce vomiting.[6][14] Rinse the mouth thoroughly with water.[1][6][12] Never give anything by mouth to an unconscious person.[1][12] Call a POISON CENTER or doctor immediately.[6]

Emergency_Response cluster_Immediate Immediate Actions (Seconds Matter) cluster_Medical Medical Response spill Exposure Event (e.g., Skin Contact) remove Remove Victim from Source & Remove Contaminated Clothing spill->remove rinse Flush Affected Area with Copious Water (15-20 minutes minimum) remove->rinse call Call for Immediate Medical Attention (Provide SDS) rinse->call transport Transport to Emergency Medical Facility call->transport

Caption: Step-by-step emergency response protocol for an acute chemical exposure.

Spill Response
  • Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or silica gel).[6] Collect the material into a suitable, closed container for hazardous waste disposal.[12]

  • Large Spills: Evacuate the area immediately. Do not attempt to clean up without specialized training and equipment. Contact your institution's emergency response team. Prevent the spill from entering drains or waterways.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Product: Unused or contaminated this compound must be disposed of as hazardous waste.[6] Do not mix with other waste streams.

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a sealed, properly labeled container and disposed of through an approved hazardous waste disposal plant.[11][13]

References

An In-Depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical building blocks. Among these, halogenated and nitrated aromatic compounds have proven indispensable. This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, a key intermediate whose unique substitution pattern offers a confluence of reactivity and functionality, making it a valuable asset in the synthesis of complex pharmaceutical molecules. This guide will delve into its physical and chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial settings.

Physicochemical Properties and Appearance

This compound, identified by the CAS number 946125-65-1, is a substituted toluene derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1]

Physical Appearance: At room temperature, this compound typically presents as a solid.[2] Commercial sources describe its appearance as ranging from a colorless to pale yellow liquid or solid, which can be influenced by its purity and the ambient temperature.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 946125-65-1[1][3][4]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Predicted Boiling Point 311.7±27.0 °C
Predicted Density 1.733±0.06 g/cm³
Physical Form Crystalline powder, solid[2]
Color Creamy beige, granular; Colorless to pale yellow[2]

It is important to note that experimentally determined melting and boiling points are not consistently reported in publicly available literature, and the provided values for boiling point and density are predicted.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation. While a complete set of publicly available spectra for this specific isomer is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region will display complex splitting patterns due to the presence of the fluorine atom and the differential electronic effects of the nitro and bromomethyl groups. The benzylic protons (-CH₂Br) would typically appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the seven carbon atoms. The carbon of the bromomethyl group will be in the aliphatic region, while the six aromatic carbons will appear in the characteristic downfield region, with their chemical shifts influenced by the fluorine, nitro, and bromomethyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands indicative of its functional groups. Key expected absorptions include:

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic ring around 3100-3000 cm⁻¹.

  • C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

  • A C-Br stretching absorption, which is typically found in the lower frequency region of the spectrum.

  • A C-F stretching vibration, which can be observed in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and other characteristic cleavages of the benzyl bromide structure.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-fluoro-3-nitrotoluene. This transformation is a common and effective method for the introduction of a bromomethyl group onto a benzylic position.

A general synthetic protocol involves the reaction of 2-fluoro-3-nitrotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or chlorobenzene, under reflux conditions.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., chlorobenzene).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: The filtrate is then washed with water and a mild reducing agent solution (e.g., sodium bisulfite) to remove any remaining bromine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Chemical Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

The bromomethyl group is the primary site of reactivity, acting as a potent electrophile. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for a wide range of nucleophilic substitution reactions, enabling the introduction of various functionalities such as amines, alcohols, thiols, and carbanions. This reactivity is central to its role as a versatile building block for constructing more complex molecular architectures.

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to the synthesis of various anilines and heterocyclic compounds, which are prevalent in many drug molecules.

The fluorine atom also imparts unique properties to the molecule. As a highly electronegative atom, it has a significant inductive electron-withdrawing effect. In drug development, the incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

Caption: Key reactive sites and their influence on the chemical properties.

Applications in Drug Development and Medicinal Chemistry

The unique combination of reactive sites makes this compound a valuable intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its application spans various therapeutic areas, including oncology, inflammation, and infectious diseases.

For instance, the subsequent reduction of the nitro group to an amine allows for the construction of various heterocyclic systems, a common feature in many kinase inhibitors and other targeted therapies. The fluorinated phenyl ring can enhance binding to target proteins and improve metabolic stability, leading to drugs with better efficacy and safety profiles.

Safety, Handling, and Storage

Safety Precautions: this compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful combination of reactivity and functionality. Its bromomethyl group provides a reliable handle for nucleophilic substitution reactions, while the nitro and fluoro substituents offer opportunities for further functionalization and modulation of molecular properties. These attributes make it a highly valuable building block for the synthesis of complex and novel pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development, ultimately contributing to the advancement of new and improved therapeutics.

References

Technical Guide: Solubility Characteristics of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, a compound of interest in medicinal chemistry and organic synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document offers a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups: a bromomethyl group, a fluorine atom, and a nitro group. This unique combination of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromomethyl group serves as a reactive handle for nucleophilic substitution, the fluorine atom can enhance metabolic stability and binding affinity, and the nitro group is a versatile precursor to an amino group, which is a common pharmacophore.

Understanding the solubility of this compound is paramount for its effective use in a laboratory and developmental setting. Solubility impacts a wide range of critical parameters, including:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of the reactants to dissolve in the chosen solvent.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.

  • Formulation: For drug development applications, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the choice of delivery vehicle.

  • Handling and Safety: Knowledge of solubility is crucial for developing appropriate cleaning procedures and for mitigating exposure risks.

This guide will first delve into a theoretical prediction of the solubility of this compound by analyzing its structural features. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1] The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall size and nature of its carbon skeleton.[2][3]

The molecular structure of this compound suggests a molecule with moderate to low polarity. Let's break down the contributions of its constituent parts:

  • Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic.

  • Nitro Group (-NO2): The nitro group is a strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor but not a donor.[4]

  • Fluorine Atom (-F): The fluorine atom is highly electronegative, creating a polar C-F bond. However, due to its small size, its overall contribution to molecular polarity is moderate.

  • Bromomethyl Group (-CH2Br): The C-Br bond is polar, and the presence of the bromine atom increases the molecule's polarizability.

Considering these features, we can predict the following solubility trends:

  • Aqueous Solubility: The presence of the polar nitro and fluoro groups may impart some minimal water solubility. However, the dominant nonpolar character of the benzene ring and the lack of hydrogen bond donating groups suggest that the aqueous solubility will be very low.

  • Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is anticipated to be moderate. While these solvents can act as hydrogen bond donors, the target molecule can only act as a hydrogen bond acceptor at the nitro group's oxygen atoms.

  • Nonpolar Solvents: The compound is likely to have some solubility in nonpolar solvents like hexane and toluene, owing to the nonpolar nature of the benzene ring.

The following table summarizes the predicted solubility profile of this compound in a selection of common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous WaterVery LowPredominantly nonpolar structure, limited hydrogen bonding capability.
Polar Protic Ethanol, Methanol, IsopropanolModerateCapable of hydrogen bonding as an acceptor; dipole-dipole interactions.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to ModerateVan der Waals forces with the aromatic ring.

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the theoretical analysis, experimental verification is essential. The following section provides detailed protocols for both qualitative and quantitative solubility determination.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. Based on available data for similar compounds, this compound should be handled with caution as it may be a skin and eye irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Qualitative Solubility Determination

This rapid test provides a preliminary assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the results as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add solvent to flask prep1->prep2 Combine equil1 Agitate at constant temperature prep2->equil1 Start equil2 Allow to settle equil1->equil2 sample1 Withdraw aliquot of supernatant equil2->sample1 After equilibration sample2 Filter (if necessary) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Analyze concentration (e.g., HPLC, UV-Vis) sample3->analysis

Caption: Workflow for the shake-flask solubility determination method.

Materials:

  • This compound

  • Selected solvents

  • Orbital shaker with temperature control

  • Glass flasks or vials with screw caps

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • An appropriate analytical instrument for concentration determination (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the flask.

    • Securely cap the flask.

  • Equilibration:

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).[5]

    • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes over time).[5]

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the chromophoric properties of this compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity and specificity. A reversed-phase HPLC method with a UV detector would be suitable. A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a distinct UV-Vis absorbance profile, this method can be used. A wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be generated according to the Beer-Lambert law.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A table, such as the one below, is recommended for this purpose.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Acetone25
Dichloromethane25
Hexane25

The interpretation of these results will provide a definitive understanding of the solubility of this compound, which can then be used to guide its application in research and development.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain the critical data needed for the effective utilization of this important synthetic intermediate. The methodologies outlined herein are designed to be broadly applicable and can be adapted to suit the specific needs of a given research or development program. Adherence to good laboratory practices and safety protocols is essential for the successful and safe execution of these experiments.

References

Methodological & Application

The Synthetic Versatility of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in modern organic synthesis. This trifunctional arene serves as a versatile building block for the construction of a wide array of complex organic molecules, particularly those with relevance in medicinal chemistry and drug development. Herein, we delve into the intrinsic reactivity of this reagent, detailing its utility in key synthetic transformations such as nucleophilic substitutions and the synthesis of novel heterocyclic scaffolds. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug discovery, offering detailed application notes, step-by-step experimental protocols, and the scientific rationale behind these methodologies.

Introduction: Unveiling a Multifaceted Reagent

This compound is a strategically functionalized aromatic compound, poised for diverse synthetic manipulations. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Bromomethyl Group: A highly reactive benzylic bromide, rendering the benzylic carbon susceptible to nucleophilic attack. This functionality is a cornerstone for introducing the 2-fluoro-3-nitrophenyl moiety onto a variety of molecular scaffolds.

  • The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring and can be a precursor to an amino group, opening pathways for further functionalization and cyclization reactions.

  • The Fluorine Atom: A common feature in modern pharmaceuticals, the fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] The judicious incorporation of fluorine is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[2][4][5]

The interplay of these functionalities makes this compound a valuable intermediate for the synthesis of novel bioactive compounds.[6][7]

Core Applications in Organic Synthesis

The primary application of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.

N-Alkylation of Amines: Synthesis of Substituted Benzylamines

The reaction of this compound with primary and secondary amines provides a straightforward route to substituted benzylamines. These motifs are prevalent in a vast number of biologically active molecules.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile. An inert atmosphere is maintained to avoid side reactions, particularly oxidation. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.

Generalized Protocol for N-Alkylation:

  • To a solution of the primary or secondary amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF) in a flame-dried round-bottom flask, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv.).[8][9][10]

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Solvents and Bases for N-Alkylation

SolventBaseTypical Reaction Temperature
AcetonitrileK₂CO₃, DIPEARoom Temperature to 60 °C
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃Room Temperature to 80 °C
Tetrahydrofuran (THF)NaH (for less reactive amines)0 °C to Room Temperature

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous Solvent Base Add Base (1.5-2.0 eq) Amine->Base Inert Establish Inert Atmosphere (N₂ or Ar) Base->Inert Add_Reagent Add 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene (1.1 eq) Inert->Add_Reagent Stir Stir at RT or Heat (Monitor by TLC) Add_Reagent->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Workflow for the N-alkylation of amines.

Williamson Ether Synthesis: Accessing Aryl Ethers

The Williamson ether synthesis provides a reliable method for the preparation of ethers by reacting an alkoxide with a primary alkyl halide.[11][12][13] this compound is an excellent substrate for this reaction, allowing for the synthesis of a variety of benzyl ethers.

Causality Behind Experimental Choices: The alkoxide is generated in situ by treating the corresponding alcohol with a strong base like sodium hydride. Anhydrous conditions are essential as water would protonate the alkoxide, rendering it non-nucleophilic. The choice of a polar aprotic solvent like DMF or THF helps to solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion.

Generalized Protocol for Williamson Ether Synthesis:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 1.2 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic phases with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Logical Relationship in Williamson Ether Synthesis

Williamson_Logic Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Product Ether Alkoxide->Ether SN2 Attack BenzylBromide 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene BenzylBromide->Ether Byproduct NaBr BenzylBromide->Byproduct

Caption: Key steps in the Williamson ether synthesis.

Gabriel Synthesis: A Pathway to Primary Benzylamines

For the specific synthesis of primary benzylamines, the Gabriel synthesis offers a robust alternative to direct alkylation of ammonia, which often leads to over-alkylation.[14][15][16][17][18] This method utilizes potassium phthalimide as an ammonia surrogate.

Causality Behind Experimental Choices: Phthalimide is used to protect the nitrogen, preventing multiple alkylations. The subsequent cleavage of the N-alkylphthalimide is typically achieved with hydrazine, which is a strong nucleophile that attacks the carbonyl groups of the phthalimide ring, releasing the desired primary amine.

Generalized Protocol for Gabriel Synthesis:

  • Suspend potassium phthalimide (1.05 equiv.) in anhydrous DMF in a round-bottom flask.

  • Add a solution of this compound (1.0 equiv.) in DMF and heat the mixture (e.g., at 80-100 °C).

  • Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Cool the reaction mixture to room temperature and add hydrazine monohydrate (2.0-5.0 equiv.).

  • Heat the mixture (e.g., at 80-100 °C) for a few hours. A precipitate of phthalhydrazide will form.

  • After cooling, filter off the precipitate and wash it with a suitable solvent (e.g., ethanol or dichloromethane).

  • Concentrate the filtrate and purify the resulting primary amine, typically after an acidic workup to remove any remaining hydrazine, followed by basification and extraction.

Table 2: Comparison of Amine Synthesis Methods

MethodStarting MaterialsKey ReagentProductAdvantagesDisadvantages
Direct N-AlkylationAmine, this compoundBaseSecondary or Tertiary AmineOne-step, versatileRisk of over-alkylation
Gabriel SynthesisPotassium Phthalimide, this compoundHydrazinePrimary AmineSelective for primary aminesTwo steps, harsh cleavage conditions

Advanced Applications: Synthesis of Heterocyclic Systems

The presence of the nitro group in the ortho position to the fluorine atom and meta to the bromomethyl group opens up possibilities for constructing heterocyclic systems. Following nucleophilic substitution at the benzylic position, the nitro group can be reduced to an amine. This newly formed amino group can then participate in intramolecular cyclization reactions, leading to the formation of various fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[19][20][21]

Conceptual Workflow for Heterocycle Synthesis

Heterocycle_Synthesis_Workflow Start 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Step1 Nucleophilic Substitution (e.g., with a thiol) Start->Step1 Intermediate1 S-Alkylated Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., SnCl₂, Fe/HCl) Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Fused Heterocycle (e.g., Benzothiazepine derivative) Step3->Product

References

The Strategic Deployment of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. The strategic incorporation of fluorine and other uniquely functionalized moieties has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to fine-tune the pharmacological profiles of therapeutic candidates.[1][2] Among the vast arsenal of available synthons, 1-(Bromomethyl)-2-fluoro-3-nitrobenzene has emerged as a particularly valuable and versatile building block. Its trifunctional nature—a reactive bromomethyl group, an electron-withdrawing nitro group, and a strategically placed fluorine atom—provides a unique confluence of properties that can be exploited to enhance the efficacy, selectivity, and metabolic stability of drug molecules.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of oncology therapeutics such as kinase and PARP inhibitors.

The Physicochemical Rationale: A Trifecta of Functionality

The utility of this compound as a premier building block stems from the synergistic interplay of its three key functional groups. Understanding the individual and collective contributions of these groups is paramount to its strategic deployment in a synthetic campaign.

  • The Bromomethyl Group: A Reactive Handle for Molecular Elaboration. The primary role of the bromomethyl group is to serve as a highly reactive electrophilic handle. This benzylic bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the facile covalent attachment of the 2-fluoro-3-nitrobenzyl moiety to a wide array of nucleophilic scaffolds, including amines, thiols, and alcohols, which are commonly found in the core structures of drug candidates.[5]

  • The Fluorine Atom: Enhancing Pharmacokinetic and Pharmacodynamic Properties. The strategic incorporation of fluorine into drug molecules is a well-established strategy to improve their overall developability.[6] The presence of the fluorine atom at the 2-position of the benzene ring in this building block can confer several advantages:

    • Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolically labile positions on the aromatic ring, thereby preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life.[1][7]

    • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn influences its solubility, cell membrane permeability, and oral bioavailability.[8]

    • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and potency.[8][9]

  • The Nitro Group: A Versatile Precursor and Modulator of Electronic Properties. The nitro group at the 3-position is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the pKa of nearby functional groups.[3] More importantly, the nitro group is a synthetic chameleon; it can be readily reduced to an amino group.[3] This newly formed aniline provides a valuable synthetic handle for further molecular diversification, allowing for the introduction of new pharmacophoric elements through amide bond formation, sulfonylation, or participation in the construction of heterocyclic ring systems.

Application in the Synthesis of Targeted Cancer Therapeutics

The unique structural and electronic properties of this compound make it an ideal building block for the synthesis of targeted cancer therapies, particularly kinase and PARP inhibitors. These two classes of drugs have revolutionized the treatment of various malignancies.[10][11]

Kinase Inhibitors: Precision Targeting of Oncogenic Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The 2-fluoro-3-nitrobenzyl moiety derived from this compound can be incorporated into kinase inhibitor scaffolds to enhance their potency and pharmacokinetic properties. For example, in the synthesis of inhibitors targeting kinases like VEGFR-2, the presence of a fluorine atom on the phenyl ring has been shown to result in potent activity.[13]

Below is a representative workflow for the incorporation of the 2-fluoro-3-nitrobenzyl moiety into a generic kinase inhibitor scaffold.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Further Functionalization (Optional) Start 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Intermediate N/O/S-(2-fluoro-3-nitrobenzyl) -Kinase Inhibitor Scaffold Start->Intermediate Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) Core Kinase Inhibitor Scaffold (with nucleophilic group, e.g., -NH2, -OH, -SH) Core->Intermediate Reduced N/O/S-(2-fluoro-3-aminobenzyl) -Kinase Inhibitor Scaffold Intermediate->Reduced Reducing Agent (e.g., H2/Pd-C, SnCl2) Solvent (e.g., EtOH, EtOAc) Final Final Kinase Inhibitor Analog Reduced->Final Acylation, Sulfonylation, etc.

Caption: Synthetic workflow for kinase inhibitor synthesis.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[10] The concept of synthetic lethality, where the combination of two genetic defects (in this case, a BRCA mutation and PARP inhibition) leads to cell death, is the cornerstone of their therapeutic effect. Several approved PARP inhibitors feature complex aromatic scaffolds, and the introduction of moieties like the 2-fluoro-3-nitrobenzyl group can be a valuable strategy in the design of novel PARP inhibitors with improved properties.[1]

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in synthetic organic chemistry. Researchers should adapt these protocols to their specific needs and perform appropriate reaction monitoring and product characterization.

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of various drug candidates.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound185288-63-9234.02
Amine SubstrateVariesVaries
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Brine (saturated aq. NaCl)7647-14-558.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of the amine substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluoro-3-nitrobenzyl)ated amine.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines a standard procedure for the reduction of the nitro group in the 2-fluoro-3-nitrobenzyl moiety to the corresponding amine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
N-(2-fluoro-3-nitrobenzyl)ated substrateVariesVaries
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63
Ethanol (EtOH)64-17-546.07
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01
Ethyl Acetate (EtOAc)141-78-688.11
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Dissolve the N-(2-fluoro-3-nitrobenzyl)ated substrate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-(3-amino-2-fluorobenzyl)ated product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive bromomethyl handle, a pharmacokinetically beneficial fluorine atom, and a synthetically versatile nitro group makes it an ideal synthon for the construction of complex and potent drug candidates. The protocols and application notes provided herein are intended to serve as a practical guide for the effective incorporation of this building block into drug discovery programs, particularly in the development of targeted therapies for cancer. As the demand for more effective and safer therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

The Strategic Utility of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of fluorine and nitro-functionalized aromatic moieties is a cornerstone of rational drug design. 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, also known as 2-fluoro-3-nitrobenzyl bromide, has emerged as a highly versatile and valuable building block for the construction of complex pharmaceutical intermediates. Its unique trifunctionalized structure—a reactive benzylic bromide for facile alkylation, a fluorine atom to enhance metabolic stability and binding affinity, and a nitro group that serves as a precursor to a key amine functionality—offers chemists a powerful tool for molecular elaboration.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical manufacturing, with a particular focus on its role in the synthesis of kinase inhibitors. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 946125-65-1ChemScene
Molecular Formula C₇H₅BrFNO₂ChemScene
Molecular Weight 234.02 g/mol ChemScene
Appearance White to off-white crystalline solidLookChem
Melting Point 55-59 °CLookChem
Purity ≥98.0%LookChem

Safety and Handling: this compound is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[1][2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Core Application: Synthesis of FAK Inhibitor GSK2256098 Precursor

A prominent application of this compound is in the synthesis of precursors for potent and selective kinase inhibitors. One such example is in the preparation of a key intermediate for GSK2256098, an investigational inhibitor of Focal Adhesion Kinase (FAK).[3] FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and migration.[3]

The synthetic strategy hinges on the initial N-alkylation of an indazole core, followed by the reduction of the nitro group to an amine, which then serves as a handle for subsequent chemical transformations to build the final drug molecule.

Logical Workflow for the Synthesis of 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole

The following diagram illustrates the key transformation in the initial step of the synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1H-Indazole E N-Alkylation (SN2 Reaction) A->E B This compound B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., THF, DMF) D->E F 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole E->F

Caption: Workflow for the N-alkylation of 1H-indazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole

This protocol details the regioselective N-1 alkylation of 1H-indazole with this compound. The choice of base and solvent is critical for achieving high regioselectivity towards the N-1 isomer, which is generally the thermodynamically more stable product.[4] The use of sodium hydride in an aprotic polar solvent like tetrahydrofuran (THF) is a reliable method for selective N-1 alkylation.[4]

Materials:

  • 1H-Indazole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the indazole anion suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-fluoro-3-((1H-indazol-1-yl)methyl)aniline

The nitro group of the synthesized intermediate is a versatile handle that can be readily reduced to an amino group, a crucial step in the synthesis of many kinase inhibitors. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-((2-fluoro-3-nitrophenyl)methyl)-1H-indazole (1.0 equivalent) and dissolve it in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a standard hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with the solvent during filtration.

  • Concentration: Rinse the filter cake with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-3-((1H-indazol-1-yl)methyl)aniline.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Protocol 3: Cyclization to form the Kinase Inhibitor Core

The resulting 2-fluoro-3-((1H-indazol-1-yl)methyl)aniline is a key precursor for the synthesis of various heterocyclic scaffolds, including quinazolines, which are common cores in kinase inhibitors. The cyclization can be achieved by reacting the diamine functionality with a suitable carbonyl-containing compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-fluoro-3-((1H-indazol-1-yl)methyl)aniline E Condensation and Intramolecular Cyclization A->E B Cyclizing Agent (e.g., Formamidine acetate) B->E C Solvent (e.g., 2-Methoxyethanol) C->E D Heat (Reflux) D->E F Quinazoline Core (GSK2256098 Precursor) E->F

Caption: Cyclization to form the quinazoline core.

This final cyclization step would lead to a key intermediate that, after further functionalization, yields the final FAK inhibitor, GSK2256098.

Conclusion: An Indispensable Reagent in Pharmaceutical Synthesis

This compound is a prime example of a strategically designed building block that significantly streamlines the synthesis of complex, high-value pharmaceutical compounds. Its inherent functionalities allow for a modular and efficient approach to constructing drug candidates, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a practical framework for harnessing the synthetic potential of this versatile reagent. As the demand for novel therapeutics continues to grow, the importance of such well-designed chemical intermediates in accelerating the drug discovery and development process cannot be overstated.

References

Application Notes and Protocols for the Synthesis of Novel Fluorinated and Nitrated Coumarin Derivatives Using 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Appeal of the Coumarin Scaffold in Drug Discovery

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitously found in nature and have captivated the attention of medicinal chemists for decades. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, make them a privileged scaffold in drug discovery.[1][2][3][4] The structural versatility of the coumarin nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This application note details a specialized synthetic approach to novel coumarin derivatives bearing fluoro and nitro functionalities, moieties known to significantly impact a molecule's therapeutic potential.

The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3][4][5] Similarly, the nitro group, a strong electron-withdrawing group, is a key pharmacophore in many antimicrobial and anticancer agents.[6][7][8] This guide provides a comprehensive, two-step synthetic protocol for the preparation of these valuable compounds, starting from the readily available reagent, 1-(Bromomethyl)-2-fluoro-3-nitrobenzene. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a research and development setting.

Synthetic Strategy: A Two-Step Approach to Functionalized Coumarins

The synthesis of the target coumarin derivatives from this compound is achieved through a two-step sequence:

  • O-Alkylation of Salicylaldehyde: A Williamson ether synthesis approach is employed to couple this compound with a substituted salicylaldehyde. This reaction forms the key intermediate, an o-(2-fluoro-3-nitrobenzyloxy)benzaldehyde.

  • Intramolecular Cyclization: The aldehyde intermediate is then subjected to an intramolecular reaction, such as a Wittig reaction, to construct the pyrone ring of the coumarin scaffold.

This strategy offers a modular approach, allowing for the synthesis of a diverse library of coumarin derivatives by varying the substituents on the salicylaldehyde starting material.

PART 1: O-Alkylation of Salicylaldehyde with this compound

Principle and Mechanistic Insight

The first step is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers. In this SN2 reaction, the phenoxide ion, generated by deprotonating the hydroxyl group of salicylaldehyde with a mild base, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

The choice of base is critical to ensure efficient deprotonation of the phenol without promoting unwanted side reactions. A moderately weak base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol but not so strong as to cause self-condensation of the salicylaldehyde. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), which can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

The presence of the electron-withdrawing nitro and fluoro groups on the benzyl bromide derivative enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack. However, excessively harsh basic conditions should be avoided to prevent potential aromatic nucleophilic substitution of the fluorine atom.

Visualizing the Workflow: O-Alkylation

O_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Salicylaldehyde Substituted Salicylaldehyde ReactionVessel Combine and Reflux (e.g., 70-80 °C) Salicylaldehyde->ReactionVessel Reagent 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Reagent->ReactionVessel Base Potassium Carbonate (K₂CO₃) Base->ReactionVessel Solvent Acetonitrile (MeCN) Solvent->ReactionVessel Filtration Filtration to remove inorganic salts ReactionVessel->Filtration Cool to RT Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product o-(2-fluoro-3-nitrobenzyloxy)benzaldehyde (Intermediate) Purification->Product

Caption: General workflow for the O-alkylation of salicylaldehyde.

Detailed Experimental Protocol: O-Alkylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Substituted SalicylaldehydeVaries10.01.0
This compound236.0311.01.1
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.0
Acetonitrile (MeCN), anhydrous41.05--
Ethyl acetate (EtOAc)88.11--
Brine (saturated aq. NaCl)---
Sodium Sulfate (Na₂SO₄), anhydrous142.04--
Silica gel (for column chromatography)---

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.60 g, 11.0 mmol, 1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, and wash the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure o-(2-fluoro-3-nitrobenzyloxy)benzaldehyde intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Intramolecular Wittig Reaction for Coumarin Synthesis

Principle and Mechanistic Insight

The second step involves the formation of the coumarin ring via an intramolecular Wittig reaction. The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In this intramolecular variant, both the ylide precursor and the aldehyde are present in the same molecule.

The synthesis of the necessary phosphonium ylide precursor is typically achieved by first converting the benzylic ether intermediate into a phosphonium salt. This is not directly applicable here. A more common approach for coumarin synthesis from salicylaldehyde derivatives involves an initial reaction with a phosphorus-containing reagent, such as a phosphonium salt of a haloacetate, followed by an intramolecular Wittig olefination.

For the purpose of this protocol, we will adapt a one-pot procedure where the O-alkylated salicylaldehyde intermediate is reacted with a phosphonium ylide generated in situ. A common choice is (carbethoxymethylene)triphenylphosphorane, which can be prepared from ethyl bromoacetate and triphenylphosphine. However, for an intramolecular reaction, the aldehyde functionality of our intermediate will react with a suitable phosphorus ylide to form the coumarin ring.

A plausible pathway involves the reaction of the aldehyde group of the intermediate with a Wittig reagent like (triphenylphosphoranylidene)ketene, which would lead to an α,β-unsaturated ester that can then cyclize. A more direct intramolecular approach involves the conversion of the aldehyde to a vinyl group which then undergoes cyclization.

Given the complexity of a one-pot intramolecular Wittig from our specific intermediate, a more reliable, albeit longer, route would be to first convert the aldehyde to a suitable precursor for the Wittig reaction. However, for a more direct approach, we can consider a Horner-Wadsworth-Emmons type reaction.

For this application note, we will focus on a well-established intramolecular Wittig reaction protocol that can be adapted for our intermediate. This involves the reaction of the aldehyde with a phosphonium ylide generated from a haloacetate.

Visualizing the Mechanism: Intramolecular Wittig Cyclization

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Product Formation Phosphonium R₃P⁺-CH₂CO₂Et Br⁻ Ylide R₃P=CHCO₂Et Phosphonium->Ylide - HBr Base Base (e.g., NaH) Intermediate o-(2-fluoro-3-nitrobenzyloxy)benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane + Ylide Coumarin Substituted Coumarin Oxaphosphetane->Coumarin PhosphineOxide R₃P=O Oxaphosphetane->PhosphineOxide

Caption: A simplified representation of a Wittig-type cyclization.

Detailed Experimental Protocol: Intramolecular Cyclization

Note: This is a generalized protocol based on intramolecular Wittig reactions for coumarin synthesis. Optimization of reaction conditions (base, solvent, temperature) may be necessary for the specific substrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
o-(2-fluoro-3-nitrobenzyloxy)benzaldehydeVaries5.01.0
(Carbethoxymethylene)triphenylphosphorane348.386.01.2
Toluene, anhydrous92.14--
Ethyl acetate (EtOAc)88.11--
Saturated aq. NH₄Cl---
Brine (saturated aq. NaCl)---
Sodium Sulfate (Na₂SO₄), anhydrous142.04--
Silica gel (for column chromatography)---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the o-(2-fluoro-3-nitrobenzyloxy)benzaldehyde intermediate (5.0 mmol, 1.0 equiv).

  • Dissolve the intermediate in 50 mL of anhydrous toluene.

  • Add (carbethoxymethylene)triphenylphosphorane (2.09 g, 6.0 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired coumarin derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Application Notes: The Significance of Fluoro and Nitro Substituents in Drug Development

The strategic incorporation of fluorine atoms and nitro groups into the coumarin scaffold can profoundly influence the pharmacological profile of the resulting derivatives.

The Role of Fluorine
  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][5] This can increase the half-life of a drug, leading to improved pharmacokinetic properties.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][3] This is particularly advantageous for drugs targeting the central nervous system.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, which can affect a drug's solubility, absorption, and interaction with its biological target.[2]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]

The Role of the Nitro Group
  • Antimicrobial and Anticancer Activity: The nitro group is a well-known pharmacophore in a variety of antimicrobial and anticancer drugs.[6][7] Its strong electron-withdrawing nature can contribute to the molecule's ability to induce oxidative stress in target cells.

  • Bioactivation: In many cases, the nitro group acts as a prodrug moiety that is reduced in vivo to reactive species, such as nitroso and hydroxylamino derivatives, which are responsible for the compound's biological activity.[6]

  • Enzyme Inhibition: Nitro-substituted coumarins have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in cancer therapy.[9]

The combination of both fluoro and nitro groups on the coumarin scaffold presents an exciting opportunity to develop novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties. The synthetic route outlined in this application note provides a practical and versatile platform for accessing these promising compounds.

Conclusion

This application note provides a detailed guide for the synthesis of novel coumarin derivatives functionalized with fluorine and nitro groups, starting from this compound. The two-step synthetic strategy, involving O-alkylation followed by an intramolecular cyclization, is a robust and adaptable method for generating a library of these potentially bioactive molecules. The discussion on the roles of fluorine and nitro groups in drug design highlights the therapeutic potential of the target compounds. Researchers and drug development professionals can utilize these protocols and insights as a foundation for the discovery and development of new coumarin-based therapeutic agents.

References

Application Notes and Protocols for the Utilization of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Building Blocks in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolbox, strategically functionalized aromatic compounds serve as pivotal starting materials for the construction of complex active ingredients. 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is one such high-value building block, offering a unique combination of reactive sites that can be selectively manipulated to generate a diverse array of potential agrochemical candidates.

The presence of a fluorine atom can enhance the biological activity and metabolic stability of the final product, a well-established principle in medicinal and agrochemical chemistry. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile precursor to an amino group, which is a key functional handle for further molecular elaboration. Crucially, the bromomethyl group acts as a potent electrophile, enabling the facile introduction of the 2-fluoro-3-nitrobenzyl moiety onto various nucleophilic scaffolds. This application note provides a detailed guide for researchers on the practical use of this compound in the synthesis of a novel, hypothetical fungicide, demonstrating its potential in the development of next-generation crop protection agents.

Core Synthetic Strategy: A Multi-Step Approach to Novel Fungicides

The overarching synthetic strategy detailed herein leverages the inherent reactivity of this compound to construct a complex heterocyclic molecule, a common motif in many modern fungicides. The proposed pathway involves a three-stage process:

  • Nucleophilic Substitution: The highly reactive bromomethyl group is targeted for an SN2 reaction with a heterocyclic nucleophile, in this case, a substituted pyrazole. This step efficiently couples the two key fragments of our target molecule.

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine, unmasking a nucleophilic site on the aromatic ring for further functionalization.

  • Amide Bond Formation: The newly formed aniline is acylated with a tailored acid chloride to install the final piece of the pharmacophore, yielding the target fungicide.

This modular approach allows for significant structural diversity to be introduced at each stage, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic protocol from the starting material to the final agrochemical product.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amide Coupling SM 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Int1 Nitrobenzyl Pyrazole Intermediate SM->Int1 Base, Solvent Het Substituted Pyrazole Het->Int1 Base, Solvent Int2 Aminobenzyl Pyrazole Intermediate Int1->Int2 Reducing Agent FP Final Agrochemical Product Int2->FP Base, Solvent AC Acid Chloride AC->FP Base, Solvent

Caption: Synthetic workflow for the preparation of a novel fungicide.

Experimental Protocols

PART 1: Synthesis of 1-((2-fluoro-3-nitrophenyl)methyl)-3-(trifluoromethyl)-1H-pyrazole (Intermediate 1)

This protocol details the nucleophilic substitution reaction between this compound and 3-(trifluoromethyl)-1H-pyrazole. The weakly acidic N-H proton of the pyrazole is deprotonated by a mild base to form a nucleophilic anion, which then displaces the bromide from the benzylic position.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound249.0410.02.49 g
3-(Trifluoromethyl)-1H-pyrazole136.0711.01.50 g
Potassium Carbonate (K₂CO₃), anhydrous138.2115.02.07 g
Acetonitrile (CH₃CN), anhydrous41.05-50 mL

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.49 g, 10.0 mmol), 3-(trifluoromethyl)-1H-pyrazole (1.50 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting benzyl bromide should be consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure product as a pale yellow solid.

PART 2: Synthesis of 2-fluoro-3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)aniline (Intermediate 2)

This protocol describes the reduction of the nitro group in Intermediate 1 to an aniline using a standard and reliable method employing iron powder in the presence of a proton source (ammonium chloride).

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Intermediate 1305.218.02.44 g
Iron Powder (Fe)55.8540.02.23 g
Ammonium Chloride (NH₄Cl)53.4940.02.14 g
Ethanol (C₂H₅OH)46.07-40 mL
Water (H₂O)18.02-10 mL

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Intermediate 1 (2.44 g, 8.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Add iron powder (2.23 g, 40.0 mmol) and ammonium chloride (2.14 g, 40.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically exothermic.

  • Maintain the reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC (eluent: 7:3 hexane/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (3 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2 as an off-white to light brown solid, which can be used in the next step without further purification.

PART 3: Synthesis of N-(2-fluoro-3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Final Product)

This final step involves the acylation of the aniline (Intermediate 2) with a pyrazole-based acid chloride to form the target amide. This type of amide linkage is a common feature in many modern fungicides.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Intermediate 2275.235.01.38 g
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride228.535.51.26 g
Triethylamine (Et₃N)101.197.51.05 mL
Dichloromethane (CH₂Cl₂), anhydrous84.93-40 mL

Step-by-Step Protocol:

  • Dissolve Intermediate 2 (1.38 g, 5.0 mmol) in 40 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.05 mL, 7.5 mmol) to the solution.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.26 g, 5.5 mmol) in 10 mL of anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).

  • Upon completion, dilute the reaction mixture with 30 mL of dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product as a solid.

Data Summary and Characterization

The following table summarizes the key physical and analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Intermediate 1C₁₁H₇BrF₄N₂O305.21Pale yellow solid
Intermediate 2C₁₁H₉F₄N₃275.23Off-white solid
Final Product C₁₇H₁₁F₇N₅O 469.30 White solid

Note: The appearance and yields are typical and may vary depending on the reaction scale and purification efficiency.

Causality and Experimental Choices

  • Choice of Base in Step 1: Anhydrous potassium carbonate is a suitable mild base for the N-alkylation of pyrazoles. It is strong enough to deprotonate the pyrazole N-H but not so strong as to cause side reactions. Its insolubility in acetonitrile facilitates easy removal by filtration upon reaction completion.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile (Step 1) and dichloromethane (Step 3) are chosen to ensure the solubility of the reactants and to prevent unwanted side reactions with water.

  • Reduction Method in Step 2: The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of aromatic nitro compounds. It is generally high-yielding and avoids the use of more hazardous or expensive reagents like catalytic hydrogenation with H₂/Pd-C, which might be less suitable in some industrial settings.

  • Amide Coupling in Step 3: The use of an acid chloride with a tertiary amine base like triethylamine is a standard and efficient method for amide bond formation. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Conclusion and Future Perspectives

This application note demonstrates a robust and versatile synthetic route for the utilization of this compound as a key building block in the synthesis of novel agrochemicals. The described protocols are designed to be readily adaptable for the synthesis of a wide range of analogues by varying the pyrazole nucleophile in Step 1 and the acid chloride in Step 3. Such modifications will enable the exploration of the chemical space around this novel scaffold, which is a critical activity in the discovery and optimization of new fungicidal agents. The self-validating nature of these protocols, with clear steps and monitoring procedures, ensures a high degree of reproducibility for researchers in the field.

Application Notes & Protocols: Safe Handling and Storage of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS No. 946125-65-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2][3] Its utility primarily stems from the presence of three distinct functional groups: a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom, which collectively make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[4] The bromomethyl group serves as a potent electrophile, ideal for alkylation reactions, while the nitro and fluoro groups modulate the reactivity and physicochemical properties of the benzene ring.

However, the very features that make this compound synthetically valuable also impart significant health hazards. The electrophilic nature of the benzylic bromide makes it highly reactive towards biological nucleophiles, such as amino acids and DNA, leading to its classification as a corrosive and lachrymatory agent. This guide provides a detailed framework for the safe handling, storage, and disposal of this reagent, grounded in the principles of chemical risk management and laboratory safety. The protocols herein are designed to empower researchers to utilize this compound effectively while minimizing exposure risks.

Hazard Profile and Risk Assessment

A thorough understanding of the hazard profile is fundamental to developing safe handling procedures. The primary risks associated with this compound are its severe corrosive effects on skin, eyes, and the respiratory tract.

2.1 Summary of Hazards

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[5][6][7][8][9]
Serious Eye DamageH314: Causes severe skin burns and eye damage.[5][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[7][10]

2.2 Mechanistic Basis of Corrosivity (The "Why")

The high reactivity of the bromomethyl group is the primary driver of the compound's hazardous properties. As a benzylic halide, the C-Br bond is susceptible to nucleophilic attack. When the compound comes into contact with moisture, such as on the skin, in the eyes, or on mucous membranes, it can hydrolyze to form hydrogen bromide (HBr), a strong, corrosive acid. Furthermore, the compound can directly alkylate biological macromolecules (proteins, enzymes, etc.), disrupting their function and leading to cell death and tissue damage. This dual mechanism of action necessitates the stringent engineering controls and personal protective equipment (PPE) outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential.

3.1 Engineering Controls: The First Line of Defense All manipulations involving this compound, including weighing, solution preparation, and reaction setup, must be performed within a certified chemical fume hood.[6][7][11] The fume hood provides critical containment of vapors and prevents inhalation exposure. A safety shower and eyewash station must be readily accessible and tested regularly.[10]

3.2 Personal Protective Equipment (PPE): The Essential Barrier The following PPE is mandatory when handling this reagent:

  • Eye and Face Protection: Tightly fitting chemical safety goggles in conjunction with a full-face shield are required to protect against splashes.[6][10]

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves may offer splash protection, but for extended contact, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6][10]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit is recommended.[6][7]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls are not sufficient.[10]

Workflow for Donning PPE

Caption: Sequential process for donning Personal Protective Equipment.

Detailed Handling and Experimental Protocols

Adherence to standardized protocols is crucial for mitigating risk.

4.1 Protocol for Receiving and Unpacking

  • Verify Integrity: Before accepting the package, inspect it for any signs of damage or leaks.

  • Transport: Use a secondary container (such as a rubber bucket or plastic tote) to transport the chemical from the receiving area to the laboratory.

  • Unpack in Fume Hood: Place the package inside a chemical fume hood before opening.

  • Inspect Primary Container: Carefully remove the primary container. Inspect for cracks, a compromised seal, or any chemical residue on the exterior.

  • Log and Label: Log the chemical into the laboratory inventory system and confirm the label is legible and accurate.

4.2 Protocol for Weighing and Dispensing (Solid Form)

  • Prepare Workspace: Designate a specific area within the fume hood for weighing. Cover the surface with absorbent, disposable bench paper.

  • Equipment: Use an analytical balance placed inside the fume hood or use a tared, sealed container to weigh the substance outside the hood.

  • Dispensing: Use dedicated spatulas and weighing boats. Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.

  • Seal and Clean: Tightly reseal the main container immediately after dispensing.

  • Decontaminate: Wipe the spatula and any affected surfaces with a cloth dampened with a suitable solvent (e.g., isopropanol), ensuring the cloth is disposed of as hazardous waste.

4.3 Protocol for Solution Preparation

  • Glassware: Ensure all glassware is dry to prevent hydrolysis and the release of HBr.

  • Solvent Addition: Place the weighed chemical in the reaction vessel inside the fume hood. Add the solvent slowly via a syringe or dropping funnel.

  • Avoid Splashing: Ensure stirring is initiated at a slow speed and increased gradually.

  • Sealing: Cap the vessel immediately to prevent vapor release.

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

5.1 Recommended Storage Conditions

  • Temperature: Store in a cool, dry place. Specific supplier recommendations vary, with some suggesting refrigerated temperatures (4°C) or even colder (<-15°C).[1][10] Always consult the supplier's specific datasheet. If refrigerated, the container must be warmed to room temperature before opening to prevent condensation and subsequent hydrolysis.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is to be stored for long periods, to prevent degradation from atmospheric moisture.

  • Location: Store in a dedicated, locked cabinet for corrosive and toxic materials.[6][7][12] Do not store on high shelves. The storage area should be well-ventilated.[6][7][10][11]

5.2 Chemical Incompatibilities This compound must be stored separately from the following classes of chemicals to avoid violent or uncontrolled reactions:

  • Strong Oxidizing Agents: Can lead to a highly exothermic or explosive reaction.

  • Strong Bases: Can promote elimination or substitution reactions, generating heat.

  • Strong Acids: While generally stable, storing with strong acids increases the overall risk in case of a spill.[7]

  • Water/Moisture: As detailed previously, contact with water leads to hydrolysis and the formation of corrosive HBr.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

Emergency Response Decision Tree

Caption: Decision-making workflow for spills and personnel exposure.

6.1 Skin or Eye Contact

  • Immediate Action: Go directly to the nearest safety shower or eyewash station. Do not delay.[6]

  • Rinsing: For skin contact, remove all contaminated clothing while under the shower and rinse the affected area for at least 15-20 minutes.[6] For eye contact, flush the eyes continuously for at least 15 minutes, holding the eyelids open.[6][7][10][12]

  • Medical Attention: Seek immediate medical attention after rinsing. Provide the Safety Data Sheet (SDS) to the medical personnel.[6][7][12]

6.2 Inhalation

  • Remove to Fresh Air: Immediately move the affected person to an area with fresh air.[7][10][12]

  • Medical Attention: Seek immediate medical attention. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[12][13]

6.3 Spills

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, trained personnel wearing full PPE can contain the spill using an inert absorbent material like sand, vermiculite, or silica gel.[11][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (contaminated gloves, bench paper, absorbent material).

    • Liquid waste (unwanted solutions or reaction mixtures).

  • Quenching: Before disposal, reactive solutions may need to be quenched. This should only be done by experienced chemists following a validated procedure (e.g., slow addition to a stirred solution of sodium carbonate).

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][11] Do not pour this chemical or its solutions down the drain.[6]

References

Application Notes and Protocols: Experimental Setup for Reactions Involving 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a versatile trifunctional reagent increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the presence of three distinct functionalities on the benzene ring: a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom. This unique combination allows for a range of selective chemical transformations, making it a valuable building block for creating diverse molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in chemical synthesis. We will delve into the molecule's reactivity, safe handling procedures, and provide step-by-step experimental protocols for its synthesis and subsequent reactions. The causality behind experimental choices will be emphasized to empower researchers to adapt and optimize these methods for their specific research needs.

Molecular Profile and Reactivity

This compound is a solid at room temperature. Its reactivity is dominated by the benzylic bromide, which is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic substitution reactions. The fluorine atom, also an electron-withdrawing group, contributes to this effect and can influence the regioselectivity of reactions on the aromatic ring in subsequent transformations.

The primary mode of reaction for this compound is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. Given that it is a primary benzylic halide, the SN2 pathway is generally favored.[1][2]

Safety and Handling

Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: An impervious, flame-resistant lab coat and gloves are essential. Gloves must be inspected before use.[3][4]

  • Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator should be used.[3][5]

Handling Procedures:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 2-fluoro-3-nitrotoluene via a free-radical bromination reaction.

Reaction Scheme:

G reactant 2-Fluoro-3-nitrotoluene product This compound reactant->product Reflux reagent N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) CCl4 (solvent) reagent->product

A schematic of the synthesis of this compound.

Materials:

  • 2-Fluoro-3-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) - Note: Due to its toxicity, safer alternatives like acetonitrile or chlorobenzene can be explored, though optimization may be required.

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of 2-fluoro-1-methyl-3-nitrobenzene (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1-1.2 equivalents).

  • Add a catalytic amount of benzoyl peroxide (or another radical initiator like AIBN) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C for CCl₄) and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.[6]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid or yellow oil.[6]

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (m, 1H), 7.71 (m, 1H), 7.30 (td, 1H, J=8.4, 1.6 Hz), 4.55 (d, 2H, J=1.6 Hz).[6]

Protocol 2: General Procedure for Nucleophilic Substitution Reactions

This protocol provides a general framework for the reaction of this compound with various nucleophiles.

Reaction Workflow:

G start Dissolve Nucleophile and Base in Solvent reagent_add Add this compound start->reagent_add reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) reagent_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization

A general workflow for nucleophilic substitution reactions.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol, amine, thiol, or carbanion source)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF, acetone)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Add the base (1-2 equivalents). The choice of base depends on the pKa of the nucleophile. For phenols and thiols, carbonates are often sufficient. For less acidic nucleophiles or C-alkylation, a stronger base like sodium hydride may be necessary.

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application Examples in Complex Synthesis

While specific protocols for this exact reagent are not abundant in peer-reviewed journals, patent literature showcases its application in the synthesis of complex heterocyclic structures, such as coumarin derivatives with potential antitumor activity.[1][4] These examples demonstrate the utility of this compound in O-alkylation and N-alkylation reactions.

Example: O-Alkylation of a Phenolic Coumarin Precursor

This hypothetical example is based on methodologies described in the synthesis of complex coumarin derivatives.[1][4]

Reaction: A substituted hydroxycoumarin is alkylated with this compound to introduce the 2-fluoro-3-nitrobenzyl moiety.

Suggested Conditions:

  • Nucleophile: Substituted 7-hydroxycoumarin

  • Electrophile: this compound

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile

  • Temperature: Room temperature to 60°C

The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction. Cesium carbonate is often used to enhance the rate of O-alkylation.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (CDCl₃) Key Signal (CH₂Br)
This compoundC₇H₅BrFNO₂234.02 g/mol Off-white solid to yellow oil4.55 ppm (d, 2H)[6]

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its benzylic bromide functionality allows for efficient nucleophilic substitution reactions, providing a straightforward method for introducing the 2-fluoro-3-nitrobenzyl group into a target molecule. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this reagent to construct complex molecules for applications in drug discovery and materials science. The provided protocols offer a solid foundation for the synthesis and application of this versatile compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and subsequent reactions of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your results.

Section 1: Synthesis of this compound via Wohl-Ziegler Bromination

The synthesis of this compound is typically achieved through the Wohl-Ziegler reaction, a free-radical bromination of 2-fluoro-3-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator. While a robust method, it is not without its challenges. This section will guide you through common issues and their resolutions.

Troubleshooting Guide: Synthesis

Q1: My reaction is producing a significant amount of dibrominated side product, 1-(dibromomethyl)-2-fluoro-3-nitrobenzene. How can I improve the selectivity for the desired monobrominated product?

A1: This is a common issue stemming from the reactivity of the benzylic position. Over-bromination occurs when the desired product reacts further with the brominating agent. Here’s a multi-faceted approach to enhance selectivity:

  • Control the Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents. An excess of NBS is a primary driver for the formation of the dibrominated impurity.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider a slow, portion-wise, or continuous addition of solid NBS or a slurry of NBS in a suitable solvent. This maintains a low, steady concentration of bromine in the reaction mixture, favoring monobromination. A detailed study on the synthesis of this specific molecule found that continuous addition of an NBS slurry minimized impurity formation.[1]

  • Monitor the Reaction Closely: Use techniques like TLC, GC, or HPLC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the product from being further brominated.

  • Maintain a Low Concentration of Br₂: The Wohl-Ziegler reaction relies on a low concentration of molecular bromine, which is generated in situ from the reaction of NBS with trace amounts of HBr.[2] High concentrations of Br₂ can lead to unwanted side reactions.

Q2: I'm observing inconsistent reaction rates and product ratios between different batches of the same reaction. What could be the cause?

A2: Inconsistency often points to variability in reagents or reaction setup. Here are the key factors to investigate:

  • NBS Quality and Lot Variability: Different lots of NBS can have varying levels of impurities, such as succinimide, Br₂, or HBr.[1] These impurities can affect the initiation and propagation of the radical reaction, leading to inconsistent results. It is advisable to test new batches of NBS on a small scale first. In a documented case, different NBS suppliers led to a significant difference in the ratio of mono- and bis-brominated products.[1]

  • Radical Initiator Efficiency: The effectiveness of the radical initiator (e.g., AIBN or benzoyl peroxide) is crucial. Ensure it is not expired and has been stored correctly. The initiator should be added at the reaction temperature to ensure a controlled initiation.

  • Light and Headspace: Radical reactions can be sensitive to light and the atmosphere in the reaction vessel. For consistency, maintain a dark environment (e.g., wrap the flask in foil) and an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition of the radical chain reaction.

Q3: The reaction is sluggish or fails to initiate. What steps should I take?

A3: Failure to initiate is a common problem in radical reactions. Here's a checklist to troubleshoot this issue:

  • Check the Initiator: As mentioned above, the initiator is the most likely culprit. Verify its integrity and consider adding a fresh portion.

  • Reaction Temperature: Ensure the reaction is heated to a temperature sufficient for the homolytic cleavage of the initiator. For AIBN, this is typically around 70-80 °C.

  • Solvent Purity: Use a dry, inert solvent. Common choices for Wohl-Ziegler reactions include carbon tetrachloride (though its use is now restricted due to toxicity), or safer alternatives like acetonitrile or trifluorotoluene.[2] Protic solvents or those with reactive C-H bonds can interfere with the radical chain reaction.

  • Presence of Inhibitors: Ensure all glassware is scrupulously clean and free of any potential radical inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

  • Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-nitrotoluene (1.0 eq.) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a radical initiator such as AIBN (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux (around 80 °C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Section 2: Nucleophilic Substitution Reactions with this compound

This compound is a valuable electrophile for introducing the 2-fluoro-3-nitrobenzyl moiety into a molecule. This is typically achieved via a nucleophilic substitution reaction. The presence of electron-withdrawing fluoro and nitro groups on the aromatic ring influences the reactivity of the benzylic bromide.

Troubleshooting Guide: Nucleophilic Substitution

Q1: My nucleophilic substitution reaction is very slow or not proceeding to completion, even with a strong nucleophile. Why is this happening?

A1: The reduced reactivity is likely due to the electronic effects of the substituents on the benzene ring.

  • Electronic Effects: The electron-withdrawing fluoro and nitro groups decrease the electron density of the benzene ring. While this activates the ring for nucleophilic aromatic substitution, it can decrease the reactivity of the benzylic carbon for S_N2 reactions. Electron-withdrawing groups destabilize the transition state of an S_N2 reaction.[3]

  • Steric Hindrance: The ortho fluoro group can sterically hinder the backside attack of the nucleophile on the benzylic carbon, which is characteristic of an S_N2 mechanism.[4]

  • Reaction Conditions:

    • Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophile's salt but not the nucleophile itself, thus increasing its nucleophilicity.[5]

    • Temperature: You may need to increase the reaction temperature to overcome the activation energy barrier.

    • Nucleophile Strength: While you may be using a "strong" nucleophile, ensure it is sufficiently potent for this substrate. If possible, consider using a more powerful nucleophile or increasing its concentration.

Q2: I am observing the formation of 2-fluoro-3-nitrobenzyl alcohol as a major byproduct. What is the cause and how can I prevent it?

A2: The formation of the corresponding alcohol is due to the hydrolysis of the starting benzyl bromide.

  • Water Contamination: This is the most common cause. Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods and use freshly dried glassware.

  • Nucleophile as a Base: If your nucleophile is also a strong base, it can react with any trace water to generate hydroxide ions, which then act as nucleophiles to form the alcohol.

  • Reaction Conditions: Running the reaction under strictly anhydrous and inert conditions will minimize hydrolysis.

Q3: Besides my desired product, I am isolating an alkene. What is this side reaction and how can I suppress it?

A3: The formation of an alkene suggests an elimination (E2) reaction is competing with the substitution (S_N2) reaction.

  • Nucleophile Basicity: This is more likely to occur if your nucleophile is also a strong, sterically hindered base. For example, using potassium tert-butoxide is more likely to lead to elimination than sodium methoxide.

  • Reaction Temperature: Higher reaction temperatures tend to favor elimination over substitution. If possible, run your reaction at a lower temperature for a longer period.

  • Choice of Base/Nucleophile: If your desired reaction is substitution, choose a nucleophile that is a weak base, such as azide, cyanide, or a thiol. If a basic nucleophile is required, consider using a less sterically hindered one.

Data Presentation: Solvent Selection for S_N2 Reactions
Solvent TypeExamplesEffect on S_N2 Reactions
Polar Aprotic DMF, DMSO, Acetone, AcetonitrileFavored. Solvates the cation, leaving the nucleophile "naked" and more reactive.
Polar Protic Water, Methanol, EthanolDisfavored. Solvates both the cation and the anion (nucleophile), reducing the nucleophile's reactivity.
Nonpolar Hexane, Toluene, Diethyl etherDisfavored. Most ionic nucleophiles have poor solubility in nonpolar solvents.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[6] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability.

Q2: Is this compound a lachrymator?

A2: Yes, like many benzyl bromides, it is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I purify the crude this compound after synthesis?

A3:

  • Recrystallization: This is often the most effective method for purifying the solid product. A solvent system of hexanes and ethyl acetate is a good starting point.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed.

Q4: What is the expected reactivity of this compound in S_N1 vs. S_N2 reactions?

A4: As a primary benzyl bromide, it is expected to react primarily through an S_N2 mechanism.[4] The formation of a primary carbocation required for an S_N1 pathway is generally unfavorable. However, the benzylic position can offer some resonance stabilization to a carbocation intermediate. The presence of strong electron-withdrawing groups further disfavors the formation of a carbocation, making the S_N1 pathway less likely.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Low Yield in Nucleophilic Substitution

Troubleshooting_Low_Yield start Low Yield of Substituted Product check_sm Check for Unreacted Starting Material (TLC/GC/LCMS) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm increase_temp Increase Temperature sm_present->increase_temp Slow Reaction increase_time Increase Reaction Time sm_present->increase_time Slow Reaction stronger_nuc Use Stronger Nucleophile sm_present->stronger_nuc Poor Nucleophile change_solvent Switch to Polar Aprotic Solvent sm_present->change_solvent Poor Solvent check_byproducts Identify Byproducts (MS/NMR) no_sm->check_byproducts hydrolysis Hydrolysis Product (Alcohol) check_byproducts->hydrolysis elimination Elimination Product (Alkene) check_byproducts->elimination other Other Side Products check_byproducts->other sol_hydrolysis Use Anhydrous Reagents/Solvents hydrolysis->sol_hydrolysis sol_elimination Use Less Basic Nucleophile / Lower Temp elimination->sol_elimination sol_other Re-evaluate Reaction Mechanism other->sol_other

Caption: A workflow for troubleshooting low product yield.

References

Side reactions and byproducts in "1-(Bromomethyl)-2-fluoro-3-nitrobenzene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(bromomethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the free-radical bromination of 2-fluoro-3-nitrotoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl4), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or photochemical conditions.[1] The benzylic protons of the methyl group are selectively abstracted due to the stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring.[2]

Q2: I am observing a significant amount of a dibrominated byproduct. What is it and how can I minimize its formation?

The primary dibrominated byproduct is 1-(dibromomethyl)-2-fluoro-3-nitrobenzene. This occurs when the desired monobrominated product undergoes a second benzylic bromination.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of NBS or bromine will favor di- and even tri-bromination.[3]

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can increase the likelihood of over-bromination.[4]

  • High Localized Bromine Concentration: Poor mixing can lead to localized areas with a high concentration of the brominating agent, promoting multiple brominations on the same molecule.[5]

Troubleshooting:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. A slight excess of the starting material can help to consume the brominating agent and minimize over-bromination. Ratios of bromine to the benzylic compound in the range of 0.2 to 1.2 moles are often employed to favor the benzyl bromide product.[5]

  • Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the desired product and byproducts. Quench the reaction once the optimal conversion to the monobrominated product is achieved.

  • Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low and steady concentration in the reaction mixture.

Q3: My reaction is producing colored impurities, and the yield of the desired product is low. What could be the cause?

Low yields and the formation of colored impurities can stem from several issues, including competing electrophilic aromatic substitution (ring bromination) and degradation of the starting material or product.

Causality:

  • Ring Bromination: Electron-donating groups on the aromatic ring can activate it towards electrophilic bromination by Br2, which can be present as an impurity in NBS or generated in situ.[4] While the nitro and fluoro groups in the starting material are deactivating, this side reaction can still occur under certain conditions.

  • Degradation by HBr: Hydrogen bromide (HBr) is a byproduct of the reaction and can contribute to the degradation of acid-sensitive starting materials or products.[5][6]

  • Impure NBS: Old or impure NBS can contain excess bromine and HBr, which can lead to undesired side reactions.[1][7] It is often recommended to recrystallize NBS from water before use to ensure purity.[1]

Troubleshooting:

  • Use a Radical Scavenger (for Ring Bromination): In cases where electrophilic bromination is a significant issue, the addition of a radical scavenger is not recommended as it will inhibit the desired reaction. Instead, focus on using pure reagents and controlled conditions.

  • Remove HBr: The inclusion of a non-nucleophilic base, such as calcium carbonate, can neutralize the HBr as it is formed. Some methods also utilize an aqueous phase to extract the HBr byproduct.[5][6]

  • Purify NBS: If you suspect your NBS is impure, recrystallize it from hot water to remove succinimide and other impurities.[1]

Q4: What are the best practices for purifying the crude product?

Purification of this compound typically involves removing unreacted starting material, the dibrominated byproduct, and succinimide (the byproduct from NBS).

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and filter off the succinimide. Wash the organic layer with water to remove any remaining succinimide and then with a dilute solution of sodium bisulfite to quench any unreacted bromine. Finally, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired monobrominated product from the starting material and the dibrominated byproduct. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of dibrominated byproduct Excess brominating agent, prolonged reaction time, high temperature.- Use a molar ratio of NBS to starting material of approximately 1:1. - Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. - Maintain the recommended reaction temperature.
Presence of ring-brominated isomers Impure NBS containing Br2, reaction conditions favoring electrophilic substitution.- Recrystallize NBS before use.[1] - Conduct the reaction in a non-polar solvent under strict radical-initiating conditions (light or radical initiator).
Low conversion of starting material Inefficient radical initiation, insufficient reaction time or temperature.- Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and added at the correct temperature. - Use a light source (e.g., a sunlamp) to promote initiation. - Increase the reaction time or temperature, while monitoring for byproduct formation.
Formation of a dark, tarry reaction mixture Degradation of starting material or product, possibly due to acidic byproducts (HBr).- Add an acid scavenger like calcium carbonate to the reaction mixture. - Ensure the starting material is pure.
Product decomposes during purification Thermal instability, hydrolysis.- Avoid excessive heat during solvent removal. - Ensure all workup steps are performed under anhydrous conditions until the aqueous wash. The product is a benzyl bromide and can be susceptible to hydrolysis.

Experimental Protocols

Standard Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • To a solution of 2-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent (e.g., CCl4 or acetonitrile), add N-Bromosuccinimide (1.05 - 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02 - 0.1 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water, a dilute aqueous solution of sodium bisulfite, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile components of the reaction mixture, including the starting material, desired product, and di- and tri-brominated byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction progress and assess the purity of the final product. A reverse-phase column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The benzylic protons of the product will appear as a characteristic singlet in the ¹H NMR spectrum.

Reaction Pathway Visualization

Reaction_Pathway Start 2-Fluoro-3-nitrotoluene Benzyl_Radical Benzylic Radical Intermediate Start->Benzyl_Radical + Br• HBr HBr (Byproduct) Start->HBr Forms Radical_Initiator Radical Initiator (AIBN/Light) NBS NBS Radical_Initiator->NBS Initiation Succinimide Succinimide (Byproduct) NBS->Succinimide Forms Br2 Br2 NBS->Br2 + HBr Product This compound Benzyl_Radical->Product + Br2 Benzyl_Radical->Product Propagation Dibromo_Product 1-(Dibromomethyl)-2-fluoro-3-nitrobenzene (Byproduct) Product->Dibromo_Product + Br•, + Br2 (Over-bromination)

Caption: Free-radical bromination pathway.

This diagram illustrates the free-radical mechanism for the synthesis of this compound, highlighting the formation of the key benzylic radical intermediate and the potential for over-bromination to yield the dibrominated byproduct.

References

"1-(Bromomethyl)-2-fluoro-3-nitrobenzene" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for handling and utilizing this versatile reagent. This document aims to explain the "why" behind experimental protocols, ensuring both success and safety in your research endeavors.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the storage, handling, and use of this compound, providing solutions grounded in its chemical properties.

Issue 1: Reagent Degradation and Discoloration

Q1: I've noticed my stored this compound has developed a yellowish or brownish tint. What causes this, and is the reagent still usable?

A1: The discoloration of your reagent is a common indicator of degradation. The primary culprits are hydrolysis and photodecomposition, which can occur even under what are perceived as normal storage conditions. The benzylic bromide functional group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid.[3][4] Additionally, nitroaromatic compounds are known to be sensitive to light, which can initiate radical reactions and further decomposition.[5][6]

  • Usability: The presence of color indicates impurity. While it might still be suitable for some robust reactions, its use in sensitive, high-yield, or quantitative applications is discouraged. The impurities can lead to unpredictable side reactions and lower yields. For critical applications, it is always recommended to use a pure, colorless reagent.

Root Cause Analysis:

FactorMechanismPrevention
Moisture Hydrolysis of the benzylic bromide to 2-fluoro-3-nitrobenzyl alcohol.[3][4]Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[7][8]
Light Photodegradation, potentially leading to radical-mediated side reactions and polymerization.[5][6]Store in an amber or opaque vial to protect from light.[7][8]
Elevated Temperature Increased rate of decomposition reactions.Store in a cool, well-ventilated area, away from heat sources.[7][9] Recommended storage is often at room temperature, but for long-term stability, refrigeration (2-8°C) is advisable.
Issue 2: Low Yields in Nucleophilic Substitution Reactions

Q2: I'm experiencing lower than expected yields in my nucleophilic substitution reaction with this compound. What are the likely causes?

A2: Low yields in nucleophilic substitution reactions involving this reagent can stem from several factors, including reagent quality, reaction conditions, and competing side reactions.

  • Reagent Purity: As discussed in Q1, degraded reagent containing the benzyl alcohol impurity will not participate in the desired reaction, leading to a lower effective concentration of your starting material.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., water, alcohols) can act as competing nucleophiles, leading to solvolysis products. Aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

    • Base Strength: If your nucleophile requires deprotonation, the choice and stoichiometry of the base are crucial. An overly strong or excess base can promote elimination reactions, especially if there is any steric hindrance.

  • Competing Reactions:

    • Elimination (E2): While less common for primary benzylic halides, a strong, sterically hindered base can promote the elimination of HBr to form a vinyl derivative.[10]

    • Oxidation: The benzylic position can be susceptible to oxidation, especially if exposed to oxidizing agents or atmospheric oxygen over long reaction times at elevated temperatures, potentially forming 2-fluoro-3-nitrobenzaldehyde or 2-fluoro-3-nitrobenzoic acid.[11][12]

Troubleshooting Workflow:

G start Low Yield Observed check_purity Verify Reagent Purity (NMR, LC-MS) start->check_purity degraded Degraded Reagent Detected check_purity->degraded Yes check_conditions Review Reaction Conditions check_purity->check_conditions No purify Purify or Use New Batch degraded->purify solvent Solvent Issues (Protic?) check_conditions->solvent base Base Issues (Strength/Amount) check_conditions->base temp Temperature Too High? check_conditions->temp optimize_solvent Switch to Aprotic Solvent solvent->optimize_solvent optimize_base Use Weaker Base / Stoichiometric Amount base->optimize_base optimize_temp Lower Reaction Temperature temp->optimize_temp check_side_products Analyze Crude Reaction for Side Products optimize_solvent->check_side_products optimize_base->check_side_products optimize_temp->check_side_products elimination Elimination Product Detected check_side_products->elimination oxidation Oxidation Product Detected check_side_products->oxidation hydrolysis Hydrolysis Product Detected check_side_products->hydrolysis mitigate_elimination Use Non-hindered Base elimination->mitigate_elimination mitigate_oxidation Run Under Inert Atmosphere oxidation->mitigate_oxidation mitigate_hydrolysis Ensure Anhydrous Conditions hydrolysis->mitigate_hydrolysis DegradationPathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis reactant This compound hydrolysis_product 2-Fluoro-3-nitrobenzyl alcohol + HBr reactant->hydrolysis_product + H2O photolysis_products Radical Intermediates / Decomposition Products reactant->photolysis_products hν (Light)

References

Technical Support Center: Troubleshooting Guide for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a substituted benzylic bromide, its reactivity is influenced by the interplay of electron-withdrawing nitro and fluoro groups, making it a potent alkylating agent but also susceptible to specific side reactions. This document moves beyond simple protocols to explain the chemical principles behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent Stability and Handling

Question 1: My reaction with this compound is giving low yields. Could the starting material be the problem?

Answer: Absolutely. The integrity of this compound is paramount for success. This compound is a lachrymator and is sensitive to moisture and light. Improper storage or handling can lead to degradation, primarily through hydrolysis, which reduces the available amount of the active alkylating agent.

Causality: The benzylic carbon in your reagent is electrophilic and is attached to a good leaving group (bromide). It is also activated by the adjacent aromatic ring.[1] Water acts as a nucleophile, attacking this carbon to displace the bromide, forming the corresponding benzyl alcohol (1-(hydroxymethyl)-2-fluoro-3-nitrobenzene) and hydrobromic acid (HBr). This hydrolysis process can occur via either an SN1 or SN2 mechanism, depending on the conditions, but the resonance-stabilized benzylic carbocation makes an SN1 pathway plausible, especially in polar, protic environments.[2][3]

Troubleshooting Protocol: Assessing Reagent Purity

  • Visual Inspection: The pure compound should be a solid. Any discoloration or syrupy appearance may suggest degradation.

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate comparing your reagent against a new or trusted batch. The hydrolysis product (benzyl alcohol) will have a significantly lower Rf value in typical nonpolar solvent systems (e.g., ethyl acetate/hexane).

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The benzylic protons (-CH₂Br) of the starting material typically appear around 4.7-4.9 ppm. The corresponding protons of the hydrolysis product (-CH₂OH) will be shifted upfield to approximately 4.5-4.7 ppm and may show coupling to the hydroxyl proton. The presence of HBr can also catalyze further decomposition.

Storage Recommendations:

  • Temperature: Store at <-15°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

  • Handling: Warm the container to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[4] Always handle in a well-ventilated fume hood.[5][6]

Section 2: Reaction Optimization

Question 2: My alkylation reaction is sluggish or incomplete, even with a fresh bottle of the reagent. How can I improve the reaction rate and conversion?

Answer: Slow or incomplete conversion in alkylation reactions using this compound often points to suboptimal reaction conditions, specifically the choice of base, solvent, or temperature, especially when dealing with sterically hindered or weakly nucleophilic substrates.

Causality: This is a classic nucleophilic substitution reaction. The rate is governed by the nucleophilicity of your substrate, the solvent's ability to stabilize the transition state, and the effectiveness of the base in deprotonating your nucleophile without promoting side reactions. The electron-withdrawing nitro and fluoro groups on the benzene ring make the benzylic carbon highly electrophilic, but they do not significantly alter the fundamental requirements for a successful SN2 or SN1 reaction.

Workflow for Optimizing an Alkylation Reaction

G cluster_start cluster_nucleophile Step 1: Assess Nucleophile & Base cluster_solvent Step 2: Evaluate Solvent cluster_conditions Step 3: Adjust Conditions cluster_end Start Low Conversion Observed Nuc Is the Nucleophile Sufficiently Deprotonated? Start->Nuc Base Select Appropriate Base (pKa(Base) > pKa(Nuc-H)) Nuc->Base No Solvent Is the Solvent Appropriate for an SN2 Reaction? Nuc->Solvent Yes BaseChoice Weak Nuc: Use Strong, Non-Nucleophilic Base (e.g., NaH, K₂CO₃, DBU) Strong Nuc: Can use weaker base (e.g., Et₃N) Base->BaseChoice SolventChoice Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile, Acetone) to maximize nucleophile reactivity. Solvent->SolventChoice No Temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) Solvent->Temp Yes Additives Consider Additives (e.g., NaI, K-I) for in-situ generation of more reactive benzyl iodide (Finkelstein reaction). Temp->Additives End Optimized Reaction Additives->End

Caption: Troubleshooting workflow for low conversion in alkylation reactions.

Detailed Protocol Steps:

  • Base Selection: The base should be strong enough to fully deprotonate your nucleophile but should not interfere with the reaction.

    • For O- and N-alkylation (Alcohols, Phenols, Amines, Amides): Sodium hydride (NaH) in an aprotic solvent like DMF or THF is highly effective. For less sensitive substrates, potassium carbonate (K₂CO₃) in acetone or acetonitrile is a milder, more practical choice.

    • Avoid: Using strong, bulky bases like LDA if C-alkylation is not desired, as this can sometimes lead to elimination side products.

  • Solvent Choice: The solvent plays a critical role.

    • Recommended: Polar aprotic solvents such as DMF, acetonitrile, or acetone . These solvents solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.

    • Avoid: Protic solvents like water, methanol, or ethanol if your nucleophile is sensitive to them or if you want to avoid solvolysis of the starting bromide.

  • Temperature Control: Most alkylations with this reagent proceed well between room temperature and 60°C. If the reaction is slow at room temperature, gently heating is a logical next step. Monitor by TLC to ensure the starting material is consumed without significant byproduct formation.

Data Summary: Solvent & Base Selection Guide

Nucleophile TypeRecommended BaseRecommended SolventTypical Temp. (°C)
Phenols, AlcoholsK₂CO₃, NaHAcetone, Acetonitrile, DMF25 - 60
Amines, AnilinesK₂CO₃, Et₃NAcetonitrile, Dichloromethane0 - 40
ThiolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 50
Amides / SulfonamidesNaH, K₂CO₃THF, DMF25 - 60
Section 3: Side Reactions and Impurities

Question 3: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the likely side reactions?

Answer: Besides the hydrolysis mentioned earlier, this compound can undergo several side reactions, primarily elimination and oxidation, especially under harsh conditions.

Causality & Identification:

  • Elimination (E2 Reaction): If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), it can abstract a benzylic proton, leading to the formation of a transient intermediate that can dimerize or react with other species. This is less common than substitution but possible under incorrect basic conditions.

  • Oxidation: The benzylic position is susceptible to oxidation.[7] If the reaction is exposed to air for prolonged periods at elevated temperatures, or if oxidizing contaminants are present, the bromomethyl group can be oxidized to an aldehyde or further to a carboxylic acid (2-fluoro-3-nitrobenzoic acid).[8] This is a known reaction pathway for benzylic halides.[8]

  • Di-alkylation or Polymerization: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is more nucleophilic than the starting material, multiple additions can occur. The benzylic bromide can also self-condense under certain conditions, leading to polymeric material.

Diagram of Major Reaction Pathways

G Start 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene Product Desired Product (Sₙ2) Start->Product SN2 Path Hydrolysis Side Product: Benzyl Alcohol Start->Hydrolysis Hydrolysis Oxidation Side Product: Benzoic Acid Start->Oxidation Oxidation Nuc Nucleophile (e.g., R-OH, R-NH₂) Nuc->Product Base Base Base->Product H2O Water (Moisture) H2O->Hydrolysis Oxidant Oxidant (e.g., Air, heat) Oxidant->Oxidation

Caption: Competing reaction pathways for this compound.

Mitigation Strategies:

  • Maintain Inert Atmosphere: To prevent oxidation, ensure your reaction is run under a nitrogen or argon atmosphere, especially if heating for extended periods.

  • Use Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis.

  • Controlled Stoichiometry: Use a precise stoichiometry of base and nucleophile to avoid side reactions promoted by excess base.

Section 4: Safety and Handling

Question 4: What are the primary safety concerns with this reagent?

Answer: this compound is a hazardous chemical that requires strict safety protocols. The primary hazards are severe skin and eye damage, toxicity if swallowed or in contact with skin, and its lachrymatory nature (causes tearing).[5][6][9]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5] Work should be conducted exclusively in a certified chemical fume hood to avoid inhalation.[5][6]

  • Handling: As it is a corrosive solid, avoid creating dust.[6] Use appropriate tools for transfer. In case of skin contact, wash immediately and thoroughly with soap and water.[6][10] For eye contact, rinse cautiously with water for several minutes.[6][10]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.

References

Technical Support Center: Synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(bromomethyl)-2-fluoro-3-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common pitfalls associated with this synthesis.

The synthesis of this compound is a nuanced process, primarily due to the electronic properties of the starting material, 2-fluoro-3-nitrotoluene. The presence of two electron-withdrawing groups (fluoro and nitro) deactivates the aromatic ring, making benzylic bromination challenging and susceptible to specific side reactions. This guide provides practical, field-proven insights to help you achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound derivatives. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction is resulting in a significant amount of dibrominated product, 1-(dibromomethyl)-2-fluoro-3-nitrobenzene. How can I improve the selectivity for the mono-brominated product?

This is the most common pitfall in this synthesis. The formation of the di- and even tri-brominated species is often a result of excessive bromine concentration or prolonged reaction times. Here’s how to troubleshoot this issue:

  • Controlling Reagent Addition: Instead of adding N-Bromosuccinimide (NBS) all at once, use a slow, continuous addition of an NBS slurry. This maintains a low in-situ concentration of bromine radicals, favoring mono-bromination. A detailed kinetic and mechanistic study by Amgen on the mono-bromination of 2-fluoro-3-nitrotoluene demonstrated that this approach significantly minimizes impurity formation.[1]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Reagent Quality: Be aware that different lots of NBS can have varying levels of bromine and HBr impurities, which can affect the reaction rate and selectivity.[1] If you observe a sudden increase in dibromination, consider testing a new batch of NBS.

  • Radical Initiator Concentration: Use a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A typical starting point is 1-2 mol%.

Question 2: The reaction is sluggish, and I'm observing a low conversion of the starting material, 2-fluoro-3-nitrotoluene. What can I do to drive the reaction to completion?

Low reactivity is expected due to the electron-withdrawing nature of the substituents. Here are some strategies to improve conversion:

  • Increase Temperature: Benzylic bromination is a thermally initiated process. Gradually increasing the reaction temperature can enhance the rate of radical formation and propagation. However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.

  • Choice of Solvent: While carbon tetrachloride (CCl₄) has been traditionally used, it is now largely phased out due to toxicity.[2] Alternative solvents like chlorobenzene or acetonitrile can be effective. The polarity of the solvent can influence the reaction rate.

  • Initiator Half-Life: Ensure that the chosen radical initiator has an appropriate half-life at your reaction temperature. For example, AIBN has a half-life of about one hour at 82°C. If your reaction temperature is too low, the initiator will not decompose efficiently to generate radicals.

Question 3: I am observing the formation of a side product that appears to be a result of bromination on the aromatic ring. How can I prevent this?

Ring bromination is a competing electrophilic substitution reaction that can occur under certain conditions. To suppress this side reaction:

  • Avoid Lewis Acids: Ensure that your reaction setup is free from any Lewis acid contaminants, which can catalyze electrophilic aromatic bromination.

  • Use a Radical Initiator: The use of a radical initiator like AIBN or BPO under light or heat specifically promotes the free-radical pathway for benzylic bromination, which is selective for the methyl group.[3]

  • Low Bromine Concentration: As mentioned for preventing over-bromination, maintaining a low concentration of molecular bromine is key. NBS is advantageous because it provides a slow, steady source of bromine radicals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in this reaction?

The radical initiator, such as AIBN or BPO, is crucial for initiating the free-radical chain reaction. Upon heating or exposure to UV light, the initiator decomposes to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of 2-fluoro-3-nitrotoluene, creating a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source to form the desired product and a bromine radical, which continues the chain reaction.

Q2: How should I purify the final product, this compound?

The crude product is often an oil or a low-melting solid. Purification can typically be achieved by:

  • Recrystallization: If the product is a solid, recrystallization is a good option. Ethanol is often a suitable solvent for similar compounds, such as 2-nitro-6-bromobenzyl bromide, which was successfully recrystallized from it.[4]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.

Q3: What are the primary safety precautions I should take when handling this compound?

  • Lachrymator: Benzyl bromides are often lachrymators, meaning they can cause severe eye irritation and tearing. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Nitroaromatic compounds can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Corrosivity: A mixture of NBS, benzoyl peroxide, and acetic acid has been reported to be extremely corrosive to metals, including Hastelloy.[1] Exercise caution with your reactor setup.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and the quality of your reagents.

Synthesis of this compound from 2-Fluoro-3-nitrotoluene

Materials:

  • 2-Fluoro-3-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (or another suitable solvent)

  • Sodium sulfite solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in chlorobenzene.

  • Add the radical initiator (e.g., BPO, 0.02 equivalents).

  • Heat the mixture to reflux (approximately 132°C for chlorobenzene).

  • Once refluxing, add NBS (1.05 equivalents) portion-wise or as a slurry in chlorobenzene over 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC every 30 minutes.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 10% aqueous sodium sulfite solution, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent ChlorobenzeneHigh boiling point allows for thermal initiation; less toxic than CCl₄.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, controlled concentration of bromine radicals, enhancing selectivity.
Initiator Benzoyl Peroxide (BPO)Efficiently generates radicals at the reflux temperature of chlorobenzene.
Temperature RefluxEnsures thermal decomposition of the initiator and sufficient energy for the reaction.
Work-up Aqueous washesRemoves unreacted reagents and byproducts.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a free-radical chain reaction mechanism.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (BPO) R Radical (R•) I->R Heat SM Starting Material (2-Fluoro-3-nitrotoluene) R->SM H abstraction BR Benzylic Radical SM->BR SM->BR NBS NBS BR->NBS Br abstraction P Product (this compound) NBS->P Br_rad Bromine Radical (Br•) NBS->Br_rad Br_rad->SM H abstraction HBr HBr T1 R• + R• End Non-radical products T1->End T2 Br• + Br• T2->End T3 R• + Br• T3->End troubleshooting_workflow start Problem: Significant Dibromination check_nbs Check NBS Addition Rate start->check_nbs check_monitoring Check Reaction Monitoring check_nbs->check_monitoring No (Slow/Portion-wise) slow_addition Solution: Implement slow, continuous addition of NBS slurry. check_nbs->slow_addition Yes (Too Fast) check_quality Check NBS Quality check_monitoring->check_quality No (Frequent) frequent_monitoring Solution: Monitor frequently (e.g., every 30 mins) and quench immediately upon completion. check_monitoring->frequent_monitoring Yes (Infrequent) new_nbs Solution: Test a new lot of NBS from a reliable supplier. check_quality->new_nbs Yes (Suspect)

References

Technical Support Center: Scaling Up 1-(Bromomethyl)-2-fluoro-3-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to the pilot plant. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles and troubleshooting strategies to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method is the radical bromination of 2-fluoro-3-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical means. The benzylic position of the toluene derivative is susceptible to radical attack due to the formation of a resonance-stabilized benzylic radical.

Q2: What are the primary safety concerns when scaling up this reaction?

There are three major safety concerns to address:

  • Thermal Runaway: The reaction is exothermic, and nitroaromatic compounds can be thermally unstable, posing a risk of thermal runaway and decomposition, which can lead to explosions. A thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is essential before any scale-up.

  • Lachrymatory and Corrosive Nature: The product, this compound, is a potent lachrymator and is corrosive. The starting materials and reagents can also be hazardous. All handling must be done in a well-ventilated area, preferably a fume hood at the lab scale and with appropriate engineering controls in a pilot plant, using personal protective equipment (PPE) such as chemical splash goggles, face shields, and compatible gloves.

  • Reagent Handling: N-bromosuccinimide (NBS) can be hazardous, and its reaction with certain solvents can be violently exothermic. Care must be taken in solvent selection and handling of NBS, especially at a larger scale.

Q3: What are the critical process parameters to control during scale-up?

The key parameters to control are:

  • Temperature: Maintaining a consistent and controlled temperature is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: A slow, controlled addition of the brominating agent (NBS) is vital to manage the reaction exotherm. A semi-batch process is often preferred over a batch process for this reason.

  • Mixing: Efficient agitation is necessary to ensure homogenous temperature distribution and prevent localized hotspots.

  • Purity of Reagents: The purity of NBS can significantly impact the reaction outcome, with impurities like Br₂ and HBr potentially accelerating the reaction.

Q4: How can I monitor the reaction progress at a pilot scale?

In-process controls (IPCs) are essential for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) is a suitable method for tracking the consumption of the starting material (2-fluoro-3-nitrotoluene) and the formation of the desired product and key impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.

Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Dibrominated Impurity
  • Observation: HPLC analysis shows a significant peak corresponding to 1-(Dibromomethyl)-2-fluoro-3-nitrobenzene, and the isolated yield of the desired product is lower than expected.

  • Root Cause: This is a common issue in benzylic bromination and is often due to the reactivity of the newly formed benzyl bromide being comparable to or even higher than the starting toluene derivative. High local concentrations of the brominating agent can exacerbate this problem.

  • Troubleshooting Steps:

    • Control NBS Addition: Switch to a semi-batch process where a slurry of NBS in the reaction solvent is added slowly and controllably to the reaction mixture. This maintains a low concentration of the brominating species at any given time, favoring monobromination.

    • Optimize Stoichiometry: Use a slight excess of the starting material (2-fluoro-3-nitrotoluene) relative to NBS to ensure the brominating agent is the limiting reagent.

    • Maintain Consistent Temperature: Ensure your reactor's cooling system can handle the exotherm and maintain a stable reaction temperature. Fluctuations can affect selectivity.

    • Consider a Continuous Flow Process: For larger scales, a continuous flow reactor can offer superior control over reaction time, temperature, and mixing, which can significantly improve selectivity.

Issue 2: Incomplete Reaction or Slow Reaction Rate
  • Observation: IPC analysis shows a significant amount of unreacted 2-fluoro-3-nitrotoluene even after an extended reaction time.

  • Root Cause: Insufficient initiation or deactivation of the radical initiator. The electron-withdrawing nitro and fluoro groups on the aromatic ring can deactivate the benzylic position, making the reaction more sluggish than with electron-rich toluenes.

  • Troubleshooting Steps:

    • Initiator Amount and Addition: Ensure the correct stoichiometry of the radical initiator (e.g., BPO or AIBN) is used. In some cases, portion-wise addition of the initiator can maintain a steady concentration of radicals throughout the reaction.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to more side products and thermal decomposition. Carefully evaluate the optimal temperature using laboratory studies.

    • Photochemical Initiation: If using thermal initiation is problematic, consider switching to photochemical initiation using a suitable light source, which can often be performed at lower temperatures.

    • NBS Quality: As noted in a case study by Amgen, different lots of NBS can have varying levels of Br₂/HBr impurities, which can affect the reaction rate. Consistency in the quality of this raw material is crucial.

Issue 3: Difficulties in Removing Succinimide Byproduct During Workup
  • Observation: The succinimide byproduct co-precipitates with the product or is difficult to remove by aqueous extraction, leading to contamination of the final product.

  • Root Cause: Succinimide has some solubility in common organic solvents and can be challenging to separate, especially if it crystallizes with the product.

  • Troubleshooting Steps:

    • Aqueous Wash: After quenching the reaction, perform multiple washes with a saturated aqueous solution of sodium bicarbonate or a dilute base. This deprotonates the succinimide, increasing its solubility in the aqueous phase. Ensure your product is stable under these basic conditions.

    • Filtration: In some cases, succinimide can be precipitated by cooling the reaction mixture and removed by filtration before the main workup. The choice of solvent is critical here; solvents like chloroform have been noted to precipitate succinimide.

    • Crystallization: A carefully designed crystallization process for the final product can effectively remove residual succinimide. Solubility studies are key to identifying a suitable solvent system.

Issue 4: Thermal Excursion or Runaway Reaction
  • Observation: A rapid, uncontrolled increase in the reactor temperature.

  • Root Cause: This is the most critical safety issue and can be caused by an accumulation of unreacted reagents followed by a sudden increase in reaction rate, or by inadequate heat removal.

  • Troubleshooting Steps & Preventative Measures:

    • Calorimetry Data is Non-Negotiable: Before scaling up, perform reaction calorimetry to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is essential for designing a safe process and ensuring your pilot plant reactor has adequate cooling capacity.

    • Controlled Addition: The rate of NBS addition should be dictated by the reactor's ability to remove the generated heat. The addition should be stopped immediately if the temperature deviates from the set point.

    • Emergency Quenching Plan: Have a validated emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher.

    • Reactor Design: Ensure the pilot plant reactor is appropriately sized and has a sufficient heat transfer area for the scale of the reaction. Glass-lined reactors are common, but their heat transfer coefficients are lower than those of stainless steel or Hastelloy reactors.

Experimental Protocols and Data

Pilot-Scale Synthesis of this compound (Illustrative Protocol)

Safety Precautions: This process involves hazardous materials and a highly exothermic reaction. It should only be performed by trained personnel in a pilot plant setting with appropriate engineering controls and emergency procedures in place. A thorough process hazard analysis (PHA) must be conducted before implementation.

Materials & Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, condenser, and addition funnel/pump for slurry addition.

  • 2-fluoro-3-nitrotoluene

  • N-bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO), 75% water-wetted

  • Acetonitrile (ACN)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Heptane

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with 2-fluoro-3-nitrotoluene (e.g., 10 kg) and acetonitrile (e.g., 50 L).

  • Inerting: Purge the reactor with nitrogen.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 75-80 °C).

  • Initiator Addition: Add a portion of benzoyl peroxide (e.g., 0.1 eq).

  • NBS Slurry Preparation: In a separate vessel, prepare a slurry of NBS (e.g., 1.05 eq) in acetonitrile.

  • Controlled Addition: Slowly add the NBS slurry to the reactor over 2-4 hours, maintaining the internal temperature within a narrow range (e.g., ± 2 °C). The addition rate should be governed by the cooling capacity of the reactor.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed to the desired level.

  • Cooling: Cool the reaction mixture to room temperature (e.g., 20-25 °C).

  • Quenching: Slowly add saturated sodium thiosulfate solution to quench any unreacted bromine/NBS.

  • Workup:

    • Wash the organic phase with saturated sodium bicarbonate solution.

    • Wash with brine.

  • Solvent Swap & Crystallization:

    • Distill off the acetonitrile under vacuum.

    • Add heptane to the residue and heat to dissolve.

    • Cool slowly to crystallize the product.

  • Isolation & Drying:

    • Filter the product and wash the cake with cold heptane.

    • Dry the product under vacuum at a controlled temperature (e.g., < 40 °C).

Quantitative Data for Scale-Up
ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Rationale & Key Considerations
Batch Size 10-50 g5-15 kgDriven by campaign requirements.
Solvent Ratio 5-10 mL/g of starting material4-6 L/kg of starting materialLower solvent ratios are more economical but can lead to mixing issues and higher concentrations, potentially affecting selectivity and safety.
NBS Stoichiometry 1.05 - 1.2 eq1.02 - 1.05 eqTighter control at scale to minimize over-bromination and reduce raw material costs.
Initiator Stoichiometry 0.02 - 0.05 eq0.01 - 0.03 eqMinimized to reduce impurities and potential side reactions.
Reaction Temperature 75 - 85 °C75 - 80 °CTighter control is crucial at scale to prevent runaway reactions.
NBS Addition Time 30 - 60 min2 - 6 hoursAddition time is dictated by the heat removal capacity of the reactor.
Typical Yield 70 - 85%75 - 85%Should be comparable to or better than the lab scale with optimized process control.
Key Impurity (Dibromo) < 5%< 3%A critical quality attribute to be controlled through slow NBS addition.
Heat Transfer Coefficient (U) N/A~300 W/m²K (Glass-Lined)This value is an estimate and should be confirmed for the specific reactor. It is a critical parameter for heat transfer calculations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation charge_reactor Charge Reactor with 2-Fluoro-3-nitrotoluene & ACN heat Heat to 75-80°C charge_reactor->heat add_initiator Add BPO heat->add_initiator add_nbs Slow Addition of NBS Slurry (2-4h) add_initiator->add_nbs reaction_hold Hold at 75-80°C add_nbs->reaction_hold ipc IPC Monitoring (HPLC) reaction_hold->ipc ipc->reaction_hold Incomplete cool Cool to 20-25°C ipc->cool Complete quench Quench with Na2S2O3 cool->quench wash Aqueous Washes (NaHCO3, Brine) quench->wash solvent_swap Solvent Swap to Heptane wash->solvent_swap crystallize Crystallization solvent_swap->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product Final Product filter_dry->final_product

Caption: Pilot-scale workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Over-bromination

G start High Dibromo Impurity (>3%) Detected q1 Is NBS addition a controlled feed? start->q1 a1_no Implement Slow, Controlled Addition of NBS Slurry q1->a1_no No q2 Is reaction temperature stable? q1->q2 Yes end_solution Re-run batch with optimized parameters a1_no->end_solution a2_no Verify Cooling Capacity & Improve Temperature Control q2->a2_no No q3 Is NBS stoichiometry >1.05 eq? q2->q3 Yes a2_no->end_solution a3_yes Reduce NBS to 1.02-1.05 eq q3->a3_yes Yes q3->end_solution No a3_yes->end_solution

Analytical methods for monitoring "1-(Bromomethyl)-2-fluoro-3-nitrobenzene" reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 1-(bromomethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and analysis of this important chemical intermediate. Our goal is to equip you with the expertise to troubleshoot issues effectively and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions involving this compound.

Q1: What are the most suitable analytical techniques for monitoring the reaction progress of this compound?

A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most commonly employed and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, allowing for the separation and quantification of the starting material, intermediates, and final product.[1][2] HPLC is particularly useful for complex reaction mixtures.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): A powerful tool for both separation and identification of volatile components.[1][2] It provides high sensitivity and structural information, which is invaluable for identifying byproducts.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method for a quick check of the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture, making it a powerful tool for mechanistic studies and for tracking the formation of specific isomers.[8][9][10][11]

Q2: How do I choose between HPLC and GC-MS for my reaction?

A2: The decision hinges on the volatility and thermal stability of your reactants and products.

  • Choose HPLC if: Your compounds are not volatile, are thermally sensitive, or if you require highly accurate quantitative data for non-volatile substances.[1][2]

  • Choose GC-MS if: Your compounds are volatile and thermally stable. The mass spectrometry detector provides definitive identification of components, which is a significant advantage.[1][2] Given that this compound and related compounds can be analyzed by GC, this is a very suitable technique.[12][13]

Q3: Can I use TLC for quantitative analysis?

A3: While primarily a qualitative tool, TLC can provide semi-quantitative information by comparing the size and intensity of the spots.[6] However, for accurate and reproducible quantitative results, HPLC or GC are the preferred methods.

Q4: What are the key considerations for sample preparation before analysis?

A4: Proper sample preparation is critical for obtaining reliable results. Key steps include:

  • Quenching the reaction: Stop the reaction at a specific time point to get an accurate snapshot of the mixture. This can be done by rapid cooling or by adding a chemical quencher.

  • Dilution: Dilute the sample to a concentration that is within the linear range of the detector.

  • Filtration: Remove any particulate matter that could clog the analytical column.

  • Internal Standard: For accurate quantification, especially in GC and HPLC, adding a known amount of an internal standard is highly recommended.[14]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound reactions.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common analytical issues.

Guide 1: HPLC Troubleshooting
Problem Potential Causes Solutions
Peak Tailing 1. Secondary interactions: Analyte interacting with active sites (silanols) on the column. 2. Incompatible sample solvent: The solvent used to dissolve the sample is stronger than the mobile phase.[15] 3. Column overload: Injecting too much sample.1. Adjust mobile phase pH: Lowering the pH can suppress silanol ionization. 2. Use a different column: Consider a column with end-capping or a different stationary phase. 3. Prepare sample in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.[15] 4. Reduce injection volume: Dilute the sample or inject a smaller volume.
Peak Fronting 1. Column overload: The most common cause.[16] 2. Sample solvent incompatibility: Sample dissolved in a solvent significantly weaker than the mobile phase.1. Dilute the sample: Reduce the concentration of the injected sample. 2. Adjust sample solvent: Try to match the sample solvent strength to the mobile phase.
Split Peaks 1. Clogged column frit: Particulates from the sample or system blocking the inlet of the column. 2. Column void: A void has formed at the head of the column. 3. Incompatible sample solvent: Can cause the sample to precipitate on the column.1. Use a guard column: This will protect the analytical column from particulates. 2. Filter samples: Always filter samples before injection. 3. Reverse flush the column: (Check manufacturer's instructions first). 4. Replace the column: If a void has formed, the column may need to be replaced.
Drifting Retention Times 1. Mobile phase composition change: Inaccurate mixing or evaporation of a volatile solvent.[17] 2. Temperature fluctuations: The column temperature is not stable.[17] 3. Column equilibration: The column is not fully equilibrated with the mobile phase.[17]1. Prepare fresh mobile phase: Ensure accurate measurements and cover reservoirs to prevent evaporation.[17] 2. Use a column oven: Maintain a constant and consistent column temperature.[17] 3. Increase equilibration time: Allow sufficient time for the column to stabilize before starting the analysis.[17]
Noisy or Drifting Baseline 1. Air bubbles in the system: Bubbles in the pump or detector cell.[15][17] 2. Contaminated mobile phase: Impurities in the solvents or additives.[15] 3. Detector lamp failing: The detector lamp is nearing the end of its life.1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase.[17] 2. Use high-purity solvents: Use HPLC-grade solvents and fresh additives. 3. Flush the system: Flush the pump and detector with a strong solvent like isopropanol. 4. Replace the detector lamp: If the baseline is noisy across all wavelengths.
Guide 2: GC and GC-MS Troubleshooting
Problem Potential Causes Solutions
Peak Tailing 1. Active sites in the inlet or column: The analyte is interacting with active surfaces.[18] 2. Column contamination: Non-volatile residues have accumulated in the column. 3. Improper column installation: Dead volume at the inlet or detector connection.1. Use a deactivated liner: Ensure the inlet liner is properly deactivated.[19] 2. Bake out the column: Condition the column at a high temperature (within its limits) to remove contaminants. 3. Trim the column: Cut a small piece from the front end of the column. 4. Reinstall the column: Ensure the column is installed correctly according to the manufacturer's guidelines.
Peak Fronting 1. Column overload: Injecting too high a concentration of the sample.[18]1. Dilute the sample: Reduce the concentration of the analyte. 2. Decrease injection volume: Inject a smaller amount of the sample.
Ghost Peaks 1. Carryover from previous injection: Residue from a previous sample is eluting.[18] 2. Contaminated syringe: The syringe was not properly cleaned. 3. Septum bleed: Pieces of the septum are degrading and entering the inlet.1. Run a blank gradient: Inject a blank solvent to see if the ghost peaks appear. 2. Clean the syringe: Implement a thorough syringe cleaning procedure between injections. 3. Replace the septum: Use high-quality septa and replace them regularly.
Irreproducible Results 1. Inconsistent injection technique: Manual injections can vary in volume and speed.[18] 2. Leaks in the system: A leak in the gas lines or connections will cause pressure fluctuations. 3. Temperature instability: The oven or inlet temperature is not stable.[20]1. Use an autosampler: This will ensure consistent and reproducible injections. 2. Perform a leak check: Systematically check all fittings and connections for leaks. 3. Verify temperature stability: Check that the oven and inlet are maintaining their setpoint temperatures.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical techniques.

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a general starting point for developing an HPLC method. Optimization will be required based on the specific reaction mixture.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a gradient of 50-95% B over 10 minutes. This will need to be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance)

  • Sample Preparation: a. At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction immediately by diluting it in a known volume (e.g., 950 µL) of cold mobile phase. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Inject 10 µL of the prepared sample. b. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. c. Use the peak areas to calculate the relative amounts of each component.

Protocol 2: GC-MS Method for Reaction Monitoring

This protocol is suitable for volatile and thermally stable compounds.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet:

    • Temperature: 250°C

    • Injection mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

  • MSD Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 50-400.

  • Sample Preparation: a. At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Dilute the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane). c. If necessary, add an internal standard.

  • Analysis: a. Inject 1 µL of the prepared sample. b. Identify the starting material, product, and any byproducts based on their retention times and mass spectra. c. Use the peak areas (relative to an internal standard if used) to monitor the progress of the reaction.

Protocol 3: TLC Method for Rapid Reaction Screening

This is a quick and simple method for qualitative monitoring.

  • Materials:

    • Silica gel TLC plates (with UV indicator F254).

    • Developing chamber.

    • Capillary spotters.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The ratio will need to be optimized to achieve good separation (e.g., 4:1 Hexane:Ethyl Acetate).

  • Procedure: a. On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). b. On the origin, spot a small amount of:

    • Lane 1: Starting material (as a reference).
    • Lane 2: Co-spot (starting material and reaction mixture spotted on top of each other).[5]
    • Lane 3: Reaction mixture. c. Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. d. Allow the solvent to run up the plate until it is about 1 cm from the top. e. Remove the plate and mark the solvent front with a pencil. f. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is progressing if the spot corresponding to the starting material in the reaction mixture lane decreases in intensity over time, while a new spot corresponding to the product appears.[3][5]

References

Technical Support Center: Catalyst Selection for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using 1-(bromomethyl)-2-fluoro-3-nitrobenzene as a substrate. The unique functionalities of this molecule present specific challenges that require careful consideration of catalyst systems and reaction conditions.

Foundational Questions: Getting Started

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: This substrate, while a valuable building block, presents a confluence of challenges that must be addressed for successful coupling:

  • Highly Reactive Benzylic Bromide: The C(sp³)-Br bond is activated and susceptible to oxidative addition by palladium(0) complexes.[1][2] However, it is also prone to unwanted side reactions, such as SN2 displacement by bases or nucleophiles and Wurtz-type homocoupling to form 1,2-bis(2-fluoro-3-nitrophenyl)ethane.[3]

  • Electron-Withdrawing Nitro Group: The strong electron-withdrawing nature of the nitro group can be a double-edged sword. While it can facilitate oxidative addition, it is also known to coordinate with and potentially poison palladium catalysts.[4] Furthermore, under certain reductive conditions (e.g., with some phosphine ligands or bases), the nitro group can be reduced, leading to undesired byproducts.

  • Ortho-Fluoro Substituent: The fluorine atom provides steric hindrance near the reactive center and electronically influences the aromatic ring, which can affect the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.

Q2: Which cross-coupling reactions are most suitable for this substrate, and what are the key considerations for each?

A2: The benzylic bromide functionality is amenable to several standard palladium-catalyzed cross-coupling reactions. The most common are:

  • Suzuki-Miyaura Coupling: This is often the first choice for forming C-C bonds due to the mild reaction conditions and the commercial availability and stability of boronic acids and their derivatives.[5][6] For this substrate, careful selection of a weak base is critical to avoid decomposition and side reactions.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, this reaction is highly effective.[7][8] The choice of ligand is paramount to ensure efficient coupling while preventing catalyst inhibition by the amine coupling partner or the substrate's nitro group.

  • Sonogashira Coupling: Used to form C-C triple bonds with terminal alkynes, this reaction typically requires a palladium catalyst and a copper(I) co-catalyst under basic conditions.[9][10] Copper-free variants may be advantageous to simplify the system and avoid potential side reactions.[11]

Troubleshooting & Optimization

Q3: My reaction shows low or no conversion. What are the first parameters to check?

A3: When faced with low or no product yield, a systematic approach is crucial.[12]

  • Verify Reagent & Atmosphere Integrity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Benzylic coupling reactions are often sensitive to moisture and oxygen. Use freshly distilled solvents and rigorously degas the reaction mixture (e.g., via argon sparging) before adding the catalyst.

  • Assess Catalyst Activity: The palladium source and ligand are the heart of the reaction. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that conditions are suitable for its reduction to the active Pd(0) state.[13][14] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) to ensure a sufficient concentration of the active catalyst from the start.

  • Check Base Compatibility: The base is crucial not only for the catalytic cycle but can also be a source of side reactions. Strong bases like alkoxides (e.g., NaOtBu) may promote elimination or decomposition of the benzylic bromide. Start with milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Q4: I'm observing significant formation of the homocoupled product. How can I suppress this?

A4: Homocoupling is a common side reaction with reactive benzylic halides.[3] It can arise from palladium-mediated coupling of two substrate molecules or from a stoichiometric reaction between the catalyst and the organometallic coupling partner.[15][16]

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of homocoupling.[17] Screen lower reaction temperatures to find a window where the desired cross-coupling is efficient while the side reaction is minimized.

  • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired cross-coupling pathway over undesired ones.[17][18] Ligands like SPhos or XPhos are excellent starting points.

  • Slow Addition: Slowly adding the boronic acid or other coupling partner can help maintain a low concentration of the nucleophile, which can disfavor its homocoupling pathway.

Q5: My nitro group is being reduced. How can I prevent this?

A5: Reduction of the nitro group is a known side reaction in palladium catalysis, particularly when using certain phosphine ligands that can act as reducing agents.

  • Ligand Choice: Avoid ligands that are prone to oxidation, or select catalyst systems less likely to promote reduction. While bulky biarylphosphines are generally excellent, screening different ligand classes, such as N-heterocyclic carbenes (NHCs), may be beneficial.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Ensure that the reaction is performed under a strictly inert atmosphere to prevent the involvement of adventitious hydrogen sources.

Catalyst & Condition Selection Guide

The initial choice of catalyst and conditions is critical for success. The following table provides a starting point for optimizing your reaction.

Coupling TypeRecommended Pd SourceRecommended LigandBaseSolventRationale
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)JohnPhos or SPhos (1.1-1.5 eq. to Pd)K₂CO₃ or Cs₂CO₃DMF or Toluene/H₂OBulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[18] Mild bases minimize substrate decomposition.[6]
Buchwald-Hartwig Pd₂(dba)₃ or G3-XPhos Precatalyst (1-3 mol%)XPhos or RuPhos NaOtBu or LHMDSToluene or DioxaneSterically hindered ligands are crucial for C-N coupling.[8][13] Strong, non-nucleophilic bases are typically required.
Sonogashira Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (1-5 mol%)PPh₃ (in precatalyst) or NoneEt₃N or DiPEATHF or DMFThe classic system is often effective.[10] For sensitive substrates, consider copper-free conditions with a ligand like SPhos.[11]

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling of a benzylic bromide (R-Br).

Suzuki_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_side Boronate Activation Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (+ R-Br) TM_Complex R-Pd(II)L₂(Ar) OA_Complex->TM_Complex Transmetalation (+ Ar-B(OR)₂⁻) TM_Complex->Pd0 Reductive Elimination (- R-Ar) BoronicAcid Ar-B(OH)₂ ActivatedBoronate [Ar-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Troubleshooting_Workflow Start Low / No Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Properly) Start->Check_Atmosphere Check_Catalyst Verify Catalyst Activity (Use Precatalyst?) Start->Check_Catalyst Optimize_Conditions Systematically Optimize Reaction Conditions Start->Optimize_Conditions Side_Products Significant Side Products? Start->Side_Products Opt_Ligand Screen Ligands (e.g., SPhos, XPhos, NHC) Optimize_Conditions->Opt_Ligand Opt_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Conditions->Opt_Base Opt_Solvent Change Solvent (Toluene, Dioxane, DMF) Optimize_Conditions->Opt_Solvent Opt_Temp Vary Temperature Optimize_Conditions->Opt_Temp Homocoupling Homocoupling? → Lower Temp → Change Ligand Side_Products->Homocoupling Nitro_Reduction Nitro Reduction? → Change Ligand → Lower Temp Side_Products->Nitro_Reduction

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene and its Analogs in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene, a specialized building block in medicinal chemistry and materials science. For professionals in drug development and organic synthesis, understanding the subtle interplay of substituent effects on a molecule's reactivity is paramount for efficient reaction design and optimization. Here, we dissect the electronic and steric factors governing the reactivity of the title compound and compare it with structurally similar benzylic halides. This analysis is supported by a proposed experimental framework for kinetic validation, empowering researchers to apply these principles in their own work.

The Mechanistic Landscape: Nucleophilic Substitution on Benzylic Halides

Benzylic halides are a privileged class of electrophiles, exhibiting enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the reaction's transition state through π-system conjugation. These reactions can proceed through two primary mechanisms:

  • SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is favored for primary and secondary benzylic halides and is sensitive to steric hindrance.

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then captured by the nucleophile. This pathway is more common for tertiary benzylic halides or under conditions with poor nucleophiles and polar, protic solvents.

Given that this compound is a primary benzylic halide, its reactions with competent nucleophiles are expected to predominantly follow an SN2 pathway . Our comparative analysis will therefore focus on the factors influencing the rate of this bimolecular mechanism.

Dissecting the Substituent Effects in this compound

The reactivity of the benzylic carbon in our target molecule is modulated by a unique combination of substituents. Understanding their individual and collective electronic and steric contributions is key to predicting its behavior.

  • The Ortho-Fluoro Group (-F): The fluorine atom at the C2 position exerts a powerful -I (inductive) effect , withdrawing electron density from the ring and, by extension, from the benzylic carbon. This effect makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, being in the ortho position, it also introduces a degree of steric hindrance, which can potentially impede the backside attack of the nucleophile required for an SN2 reaction.

  • The Meta-Nitro Group (-NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, operating through both a strong -I (inductive) effect and a powerful -R (resonance) effect . Positioned meta to the bromomethyl group, its resonance effect withdraws electron density primarily from the ortho and para positions. Nonetheless, its strong inductive pull significantly deactivates the entire aromatic system. This deactivation destabilizes the transition state of an SN2 reaction, as the developing negative charge on the departing bromide is less effectively stabilized by a π-system that is already electron-poor.

Collective Impact: The combined influence of the ortho-fluoro and meta-nitro groups renders the benzylic carbon highly electron-deficient. However, the overall SN2 reaction rate is a balance between the electrophilicity of the carbon center and the stability of the transition state. The profound electron-withdrawing nature of the substituents is predicted to destabilize the transition state more than it enhances the carbon's electrophilicity, leading to a decreased reactivity compared to unsubstituted benzyl bromide.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it against several key analogs. The predicted order of reactivity towards a typical SN2 reaction (e.g., with sodium iodide in acetone) is presented below.

CompoundStructureKey SubstituentsPredicted Relative ReactivityRationale
Benzyl Bromide Benzene ring with a -CH₂Br groupNoneHighestThe baseline for reactivity, with π-system stabilization and no deactivating groups.
1-(Bromomethyl)-2-fluorobenzene Benzene ring with -CH₂Br and ortho -FOrtho-FluoroHighThe -F group's inductive withdrawal (-I) slightly enhances the carbon's electrophilicity, but this is offset by minor steric hindrance. Overall reactivity is expected to be slightly lower than benzyl bromide.
1-(Bromomethyl)-3-nitrobenzene Benzene ring with -CH₂Br and meta -NO₂Meta-NitroLowThe powerful -I and -R effects of the nitro group strongly deactivate the ring, destabilizing the SN2 transition state and significantly slowing the reaction.
This compound Benzene ring with -CH₂Br, ortho -F, and meta -NO₂Ortho-Fluoro, Meta-NitroLowestThe synergistic electron-withdrawing effects of both the fluoro and nitro groups create the most deactivated system, leading to the most stable ground state and the highest energy transition state, resulting in the slowest reaction rate.

This predicted hierarchy is visualized in the diagram below, which illustrates the electronic factors at play.

G sub_target This compound (Target Compound) reason_target Synergistic Deactivation: Strong -I from F and strong -I, -R from NO₂ = Slowest Reactivity sub_target->reason_target sub_benzyl Benzyl Bromide (Baseline) sub_fluoro 1-(Bromomethyl)-2-fluorobenzene sub_benzyl->sub_fluoro Slower reason_benzyl No deactivating groups. Standard benzylic reactivity. sub_benzyl->reason_benzyl sub_nitro 1-(Bromomethyl)-3-nitrobenzene sub_fluoro->sub_nitro Much Slower reason_fluoro Mild Deactivation: -I effect from F is partially offset by minor steric hindrance. sub_fluoro->reason_fluoro sub_nitro->sub_target Slower reason_nitro Strong Deactivation: -I and -R effects from NO₂ destabilize the transition state. sub_nitro->reason_nitro

Caption: Predicted SN2 reactivity hierarchy of benzylic bromides.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate these predictions, a comparative kinetic study is essential. The following protocol describes a robust method for determining the relative reaction rates using HPLC analysis. This protocol is designed as a self-validating system by ensuring consistent conditions across all compounds.

Objective: To determine the second-order rate constants for the reaction of various benzylic bromides with a model nucleophile (sodium thiophenolate) under pseudo-first-order conditions.

Materials:

  • This compound and its analogs

  • Thiophenol

  • Sodium methoxide (or sodium hydride)

  • Anhydrous Acetonitrile (MeCN)

  • Dodecane (internal standard)

  • Methanol (for quenching)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Nucleophile Stock Solution (0.1 M Sodium Thiophenolate in MeCN):

    • Rationale: Thiophenolate is a soft, potent nucleophile that favors the SN2 mechanism. Preparing it in situ from thiophenol and a strong base ensures freshness.

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.10 g, 10 mmol) in 80 mL of anhydrous MeCN.

    • Carefully add sodium methoxide (0.54 g, 10 mmol).

    • Stir for 15 minutes at room temperature, then dilute to a final volume of 100 mL with anhydrous MeCN.

  • Preparation of Substrate Stock Solutions (0.01 M in MeCN):

    • Rationale: Using a 10-fold excess of the nucleophile allows for a pseudo-first-order kinetic treatment, simplifying data analysis. Dodecane is used as an internal standard for accurate quantification via HPLC, correcting for any injection volume variations.

    • For each benzylic bromide, accurately weigh an amount equivalent to 0.1 mmol.

    • Dissolve it in MeCN containing a known concentration of dodecane (e.g., 0.005 M) to a final volume of 10.0 mL.

  • Kinetic Run:

    • Rationale: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

    • Equilibrate both the nucleophile and substrate stock solutions in a thermostatic water bath set to 25.0 ± 0.1 °C.

    • To initiate the reaction, rapidly add 1.0 mL of the substrate stock solution to 1.0 mL of the nucleophile stock solution in a thermostated reaction vial with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Rationale: Quenching the reaction immediately stops its progress, ensuring the measured concentration reflects the specific time point.

    • Immediately quench the aliquot in a vial containing 950 µL of methanol.

    • Vortex the sample and transfer it to an HPLC vial for analysis.

  • HPLC Analysis and Data Processing:

    • Monitor the disappearance of the benzylic bromide substrate peak relative to the internal standard (dodecane) peak area.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds). The slope of the resulting straight line will be equal to -k_obs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Nucleophile] .

    • Repeat the entire procedure for each of the comparative compounds.

Conclusion for the Practicing Scientist

The reactivity of this compound in nucleophilic substitution reactions is a complex interplay of competing electronic and steric factors. Our analysis, grounded in fundamental principles of physical organic chemistry, predicts that this compound will be significantly less reactive than unsubstituted benzyl bromide. The potent, synergistic electron-withdrawing effects of the ortho-fluoro and meta-nitro substituents, while increasing the electrophilicity of the benzylic carbon, are expected to destabilize the SN2 transition state to a greater degree, thereby increasing the activation energy and slowing the reaction.

For researchers in drug discovery and process development, this translates to a practical consideration: reactions involving this substrate may require more forcing conditions—such as higher temperatures, more potent nucleophiles, or longer reaction times—compared to less substituted benzylic halides. The provided experimental protocol offers a reliable framework for quantifying these reactivity differences and for making informed decisions in the design of synthetic routes.

A Comparative Guide to Bromomethylating Agents: Spotlight on 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromomethylation in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, the introduction of a bromomethyl (-CH₂Br) group onto an aromatic scaffold is a pivotal transformation. This functional group serves as a versatile synthetic handle, a linchpin for subsequent carbon-carbon and carbon-heteroatom bond formations through nucleophilic substitution. The choice of the bromomethylating agent is therefore not a trivial matter; it dictates reaction efficiency, regioselectivity, and compatibility with other functional groups within a complex molecule.

This guide provides an in-depth comparison of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene with other classes of bromomethylating agents. We will move beyond a simple cataloging of reagents to explore the causal relationships between their structural attributes, reactivity, and practical application. For researchers and drug development professionals, understanding these nuances is critical for rational reaction design and process optimization. The introduction of bromine into a potential drug's structure can offer advantages such as increased therapeutic activity and beneficial effects on the drug's metabolism and duration of action[1][2].

Focus Reagent: this compound

This compound is a specialized reagent designed for introducing a substituted benzyl bromide moiety. Its utility stems from the electronic modulation of the benzene ring by the fluoro and nitro substituents.

  • Structure and Inherent Reactivity: The presence of two strong electron-withdrawing groups, fluoride (via induction) and nitro (via resonance and induction), significantly deactivates the aromatic ring towards electrophilic attack. However, these groups also influence the reactivity of the benzylic C-Br bond. The electrophilic nature of the benzylic carbon is enhanced, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous for reactions with weaker nucleophiles or for accelerating reaction times.

  • Stability and Handling: Like many benzyl bromides, this compound is a lachrymator and a corrosive substance that causes severe skin burns and eye damage[3]. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is stable under recommended storage conditions but is sensitive to moisture[3].

Alternative Bromomethylating Agents: A Comparative Overview

To appreciate the specific niche of this compound, we must compare it to the workhorses of bromomethylation.

  • Benzyl Bromide (C₆H₅CH₂Br): The archetypal benzylic halide, benzyl bromide is a powerful electrophile used extensively for installing benzyl protecting groups on alcohols and amines[4][5]. Its reactivity serves as a baseline for comparison. It is a strong lachrymator and requires careful handling in a fume hood[4].

  • N-Bromosuccinimide (NBS): NBS is a versatile reagent primarily used for free-radical bromination at allylic and benzylic positions[6][7]. Unlike the direct substitution reagents, NBS requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light[6][7]. It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine or benzyl bromides[8]. Its mechanism, proceeding through a low concentration of Br₂ generated in situ, is fundamentally different and offers a complementary synthetic strategy[8][9].

  • In Situ Reagents (HBr/Formaldehyde): This classical method involves the reaction of an aromatic hydrocarbon with formaldehyde (or its polymers like paraformaldehyde) and hydrogen bromide, often in a solvent like acetic acid[10][11]. This approach generates the bromomethylating species in the reaction mixture, avoiding the handling of highly toxic bromomethyl ethers[10][12]. While convenient, the strongly acidic conditions can be incompatible with sensitive substrates[13].

Head-to-Head Comparison: Performance and Practicality

The selection of a bromomethylating agent is a multi-factorial decision. The following sections and data provide a framework for making an informed choice.

Physicochemical and Safety Profiles

A summary of the key properties is essential for experimental planning and safety assessment.

Reagent Formula Molar Mass ( g/mol ) Appearance Key Hazards
This compoundC₇H₅BrFNO₂234.02SolidCorrosive, Lachrymator, Causes severe skin/eye damage[3]
Benzyl BromideC₇H₇Br171.03Colorless LiquidStrong Lachrymator, Severe Irritant, Combustible[4]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White SolidIrritant, Decomposes over time[6][7][14]
HBr / ParaformaldehydeHBr / (CH₂O)nVariableGases/SolidToxic, Corrosive, Gaseous HBr is hazardous[10][11]
Reactivity and Selectivity: A Mechanistic Perspective

The choice of agent is fundamentally tied to the reaction mechanism and the nature of the substrate.

  • Electrophilic Substitution Pathway (e.g., HBr/Paraformaldehyde): This method proceeds via an electrophilic aromatic substitution mechanism to install the -CH₂Br group[15]. It is most effective for electron-rich aromatic compounds. The strongly deactivating groups on this compound mean it cannot be synthesized via this direct route.

  • Nucleophilic Substitution Pathway (using Benzyl Bromides): Reagents like this compound and benzyl bromide are used to alkylate nucleophiles (e.g., alcohols, phenols, amines, thiols) in an Sₙ2 reaction. The reactivity is governed by the stability of the transition state. The electron-withdrawing groups on our focus reagent make the benzylic carbon more electrophilic, thus accelerating the rate of nucleophilic attack compared to unsubstituted benzyl bromide.

  • Free Radical Pathway (using NBS): This pathway is ideal for brominating the benzylic position of a pre-existing methylarene (e.g., converting toluene to benzyl bromide)[6][16]. The reaction is selective for the weakest C-H bond, which is the benzylic C-H bond, due to the resonance stabilization of the resulting benzyl radical[16]. This method is incompatible with substrates that are sensitive to radical conditions or contain other reactive sites like alkenes[8].

The following diagram illustrates the decision-making process for selecting an appropriate bromomethylation strategy.

G start Starting Material? sub_type1 Aromatic Ring with -CH3 group start->sub_type1 Methylarene sub_type2 Nucleophile (ROH, RNH2, etc.) + Aromatic Moiety Needed start->sub_type2 Nucleophile reagent_insitu Direct Bromomethylation (HBr/Paraformaldehyde) start->reagent_insitu Electron-Rich Arene q1 Substrate Stable to Radicals? sub_type1->q1 q2 Desired Moiety? sub_type2->q2 reagent_nbs Use NBS + Radical Initiator q1->reagent_nbs Yes fail Consider Alternative Synthetic Route q1->fail No reagent_focus e.g., 1-(Bromomethyl)- 2-fluoro-3-nitrobenzene q2->reagent_focus 2-fluoro-3-nitrophenyl-methyl reagent_unsub e.g., Benzyl Bromide q2->reagent_unsub Unsubstituted Benzyl reagent_benzyl Use a Substituted Benzyl Bromide Reagent

Caption: Decision workflow for selecting a bromomethylation method.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, below are representative protocols. Note: These are generalized procedures and must be adapted based on the specific substrate and scale.

Protocol 1: O-Alkylation using this compound

This protocol details the reaction of a generic phenol with the focus reagent, a common transformation in medicinal chemistry.

Objective: Synthesize a 2-fluoro-3-nitrophenylmethyl ether derivative.

Materials:

  • Phenol substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard glassware for inert atmosphere reaction

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable slurry.

  • Reagent Addition: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting phenol is consumed. Rationale: The use of a polar aprotic solvent (ACN) and a mild base (K₂CO₃) is a standard condition for Sₙ2 reactions. Heating can accelerate the reaction, but room temperature is often sufficient given the enhanced reactivity of the reagent.

  • Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with additional ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

Protocol 2: Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the conversion of 2-fluoro-3-nitrotoluene to this compound, illustrating the synthesis of the reagent itself.

Objective: Synthesize this compound.

Materials:

  • 2-Fluoro-3-nitrotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-nitrotoluene in anhydrous CCl₄.

  • Reagent Addition: Add NBS and the radical initiator, AIBN. Rationale: NBS must be freshly recrystallized as it can decompose over time. AIBN is a common thermal radical initiator. CCl₄ is the traditional solvent, though less hazardous alternatives are now often sought.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction is often initiated with a heat lamp. Monitor the reaction by TLC. The completion is typically indicated by the disappearance of the higher-density NBS from the bottom of the flask as it is converted to the lower-density succinimide, which floats.

  • Work-up: Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the succinimide byproduct.

  • Purification: Filter off the succinimide and wash it with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

The following diagram outlines the general workflow for these synthetic procedures.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents & Solvent setup->reagents reaction 3. Heat / Stir (Monitor Progress) reagents->reaction workup 4. Quench / Filter reaction->workup extraction 5. Extraction & Drying workup->extraction purify 6. Chromatography / Recrystallization extraction->purify product Final Product Analysis (NMR, MS) purify->product

Caption: General experimental workflow for bromomethylation reactions.

Conclusion and Recommendations

This compound is not a general-purpose bromomethylating agent but rather a highly specialized tool. Its primary advantage lies in the introduction of a benzyl moiety that is pre-functionalized with electron-withdrawing groups.

  • Choose this compound when:

    • The target molecule requires the specific 2-fluoro-3-nitrophenylmethyl scaffold.

    • Enhanced reactivity towards nucleophiles is desired compared to simple benzyl bromide.

    • The synthesis involves a nucleophilic substitution (Sₙ2) step as the key transformation.

  • Choose Benzyl Bromide when:

    • A simple, unsubstituted benzyl group is required for protection or as a linker.

    • A baseline, highly reactive benzylic halide is needed.

  • Choose N-Bromosuccinimide (NBS) when:

    • The goal is to convert a methylarene (Ar-CH₃) into a benzyl bromide (Ar-CH₂Br).

    • A radical-mediated pathway is viable and desired.

    • Handling a solid reagent is preferred for safety and convenience.

  • Choose HBr/Formaldehyde when:

    • A direct, one-pot bromomethylation of an electron-rich aromatic ring is the goal.

    • The substrate is stable to highly acidic conditions.

    • Avoiding the isolation of potent bromomethylating agents is a process safety priority.

Ultimately, the optimal choice of reagent is dictated by a careful analysis of the substrate, the desired product, and the required reaction conditions. This guide serves as a framework for that analysis, grounding synthetic decisions in the fundamental principles of chemical reactivity and practical laboratory considerations.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a trifunctional aromatic compound increasingly utilized as a key building block in medicinal chemistry and drug development. Its utility is predicated on the distinct reactivity of its three functional groups, allowing for sequential and regioselective chemical modifications. However, the very reactivity that makes it valuable also presents a significant analytical challenge. Ensuring the identity, purity, and stability of this reagent is paramount, as undetected impurities can compromise reaction yields, introduce downstream separation challenges, and lead to the synthesis of incorrect target molecules. This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic analysis and validation of this compound, contrasting its analytical signature with that of its most probable impurities and alternatives.

The Analytical Imperative: Beyond a Simple Certificate of Analysis

In the fast-paced environment of drug discovery, researchers often rely on the supplier's Certificate of Analysis (CoA). While a CoA provides a baseline, it is a static snapshot. The compound's journey from the supplier to the reaction flask can introduce degradation products, and the CoA may not account for isomeric impurities that have similar physical properties. Laboratory validation of reagents is essential to ensure the accuracy and reliability of experimental results[1]. For a reactive molecule like this compound, a multi-modal spectroscopic approach is not just best practice; it is a necessary component of rigorous scientific investigation and process safety.

The primary synthetic route to this compound is the radical bromination of 2-fluoro-3-nitrotoluene using a source like N-bromosuccinimide (NBS)[2][3][4][5]. This reaction mechanism inherently introduces two key potential impurities:

  • Unreacted Starting Material: 2-fluoro-3-nitrotoluene.

  • Over-brominated Side Product: 1-(Dibromomethyl)-2-fluoro-3-nitrobenzene.

This guide will focus on distinguishing the target product from its primary precursor, 2-fluoro-3-nitrotoluene, as it is the most common and critical impurity to identify.

Integrated Spectroscopic Workflow

A robust validation strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive and trustworthy profile of the material. Each technique provides a unique piece of the puzzle, and together they confirm the structure, molecular weight, and purity of the compound.

G A Sample Received 1-(Bromomethyl)-2-fluoro- 3-nitrobenzene B FT-IR Analysis (Functional Group Screen) A->B Initial Check C ¹H & ¹³C NMR Spectroscopy (Definitive Structural Elucidation) B->C Structural Core D Mass Spectrometry (GC-MS) (Molecular Weight Confirmation) C->D MW Verification E Data Concordant? D->E F Batch Validated & Released for Use E->F  Yes G Impurity Detected (Quarantine & Further Analysis) E->G  No

Caption: Integrated workflow for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Validation

NMR is the most powerful tool for unambiguous structure determination and purity assessment of organic molecules[6]. For this specific compound, both ¹H and ¹³C NMR are essential.

Expert Rationale:

The key to NMR analysis is identifying diagnostic peaks that are unique to the product and absent in the starting material. For this compound, the benzylic methylene protons (-CH₂Br) provide a clear and unmistakable signal that is not present in the methyl group (-CH₃) of the 2-fluoro-3-nitrotoluene precursor.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Causality: CDCl₃ is a standard, relatively non-polar solvent that effectively dissolves the analyte without interfering with most signals. TMS provides a universally accepted calibration point.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay ensures that all protons, especially those with long relaxation times, are fully relaxed before the next pulse, allowing for accurate integration and potential quantitative analysis (qNMR)[7].

    • Number of Scans: 8-16 scans.

Data Interpretation and Comparative Analysis

The most telling comparison is between the product and its likely starting material impurity.

Compound Functional Group Expected ¹H NMR Chemical Shift (ppm) Key Differentiator
This compound (Product) Aromatic (3H)7.4 - 8.2 (complex multiplet)The presence of a sharp singlet for the -CH₂Br group is definitive proof of product formation.
Benzylic Methylene (-CH₂Br) ~4.8 (singlet, 2H)
2-fluoro-3-nitrotoluene (Starting Material) Aromatic (3H)7.2 - 7.9 (complex multiplet)The presence of a singlet for the -CH₃ group indicates residual starting material.
Benzylic Methyl (-CH₃) ~2.6 (singlet, 3H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Confirmation

FT-IR is a rapid and non-destructive technique ideal for confirming the presence of key functional groups and for screening incoming materials[6].

Expert Rationale:

While the FT-IR spectra of the product and starting material will share many features (aromatic C-H, C=C, C-F, and N-O stretches), the product will possess a C-Br stretch that is absent in the precursor. This makes FT-IR an excellent first-pass screening tool.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small, representative sample of the solid directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Comparative Analysis
Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Present in Product? Present in Starting Material?
Aromatic C-HStretch3100 - 3000YesYes
Nitro (NO₂)Asymmetric Stretch1550 - 1520YesYes
Nitro (NO₂)Symmetric Stretch1360 - 1330YesYes
C-FStretch1280 - 1100YesYes
C-Br Stretch 680 - 550 Yes No

The appearance of a moderate to strong absorption band in the far-IR region (680-550 cm⁻¹) is a strong indicator of successful bromination.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a final, crucial piece of evidence for structural confirmation[8].

Expert Rationale:

The most compelling feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a highly characteristic signature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250°C

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min. Causality: This program ensures that the starting material (more volatile) elutes well before the product, allowing for chromatographic separation of impurities.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

Data Interpretation and Comparative Analysis
Compound Formula Molecular Weight Expected Molecular Ion Peaks (m/z) and Pattern
This compound (Product) C₇H₅BrFNO₂234.02 g/mol 233 & 235 (M, M+2) in an approx. 1:1 ratio.
2-fluoro-3-nitrotoluene (Starting Material) C₇H₆FNO₂155.13 g/mol 155 (M⁺)

The observation of the characteristic doublet at m/z 233/235 confirms the molecular weight and the presence of a single bromine atom, definitively validating the product's identity.

Conclusion: A Triad of Trust

The validation of a critical reagent like this compound should not be a matter of assumption. It requires a systematic and evidence-based approach. By integrating the structural detail from NMR , the functional group confirmation from FT-IR , and the molecular weight verification from MS , researchers can build an unassailable case for the identity and purity of their material. This analytical triad ensures that subsequent synthetic steps are built on a foundation of certainty, ultimately saving time, resources, and ensuring the integrity of the final research outcomes. Adopting this validation workflow is a hallmark of meticulous and reproducible science.

References

A Comparative Guide to Electrophilic Benzylating Agents: Alternatives to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of substituted benzyl moieties is a cornerstone of molecular design. The reagent 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a valuable building block, offering a unique combination of a reactive benzylic bromide for nucleophilic substitution, and a strategically substituted aromatic ring poised for further functionalization. The fluorine and nitro groups significantly influence the electronic properties and metabolic stability of resulting molecules, making this reagent a frequent choice in the synthesis of complex pharmaceutical intermediates.[1]

However, the selection of an optimal reagent is a critical decision in any synthetic campaign, balancing reactivity, selectivity, cost, and availability. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance and providing the experimental context necessary for informed decision-making in your research.

Understanding the Core Reagent: this compound

The reactivity of this compound is primarily dictated by the benzylic bromide. Benzylic halides are generally more reactive than their alkyl counterparts in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 pathways.

The substitution pattern on the benzene ring, however, introduces a layer of complexity. The ortho-fluoro and meta-nitro groups are both electron-withdrawing, which has two key consequences:

  • Increased Electrophilicity: The electron-withdrawing nature of the substituents makes the benzylic carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Destabilization of Carbocation: In a potential SN1 pathway, the electron-withdrawing groups would destabilize the formation of a benzylic carbocation.

Consequently, reactions of this compound with most nucleophiles are expected to proceed via an SN2 mechanism .

Alternative Reagents: A Comparative Analysis

The choice of an alternative reagent can be driven by several factors, including the desire for altered reactivity, improved selectivity, or simply cost and availability. We will explore three main categories of alternatives: analogs with different leaving groups, positional isomers, and analogs with different activating/deactivating groups.

Analogs with Different Leaving Groups: The Chloro vs. Bromo Debate

The most direct alternative to a benzyl bromide is its corresponding benzyl chloride. In this context, 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is the primary comparator.

Key Differences in Reactivity:

The fundamental difference in reactivity between benzyl bromides and chlorides lies in the strength of the carbon-halogen bond and the leaving group ability of the halide. The C-Br bond is weaker and bromide is a better leaving group than chloride. This generally translates to higher reactivity for the bromo- derivative in SN2 reactions.

Experimental Data Synopsis:

ReagentLeaving GroupRelative Reactivity (Predicted)Key Considerations
This compound-BrHigherMore reactive, leading to faster reaction times and potentially milder conditions. May be less stable for long-term storage.
1-(Chloromethyl)-2-fluoro-3-nitrobenzene-ClLowerMore stable and often more cost-effective. Requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable reaction rates. May offer better selectivity in some cases due to its lower reactivity.

Causality Behind Experimental Choices:

When selecting between the bromo- and chloro- analogs, a key consideration is the nucleophilicity of the reaction partner. For highly reactive nucleophiles, the more stable and less expensive benzyl chloride may be sufficient. However, for less reactive nucleophiles or when milder reaction conditions are required to preserve sensitive functional groups, the higher reactivity of the benzyl bromide is advantageous.

Positional Isomers: The Impact of Substituent Placement

The positioning of the electron-withdrawing fluoro and nitro groups on the aromatic ring has a profound impact on the reactivity of the benzylic position. Let's consider two representative isomers for comparison:

  • 1-(Bromomethyl)-4-fluoro-2-nitrobenzene: Nitro group is ortho to the benzylic position.

  • 1-(Bromomethyl)-2-fluoro-5-nitrobenzene: Nitro group is para to the benzylic position.

Electronic Effects and Reactivity:

Electron-withdrawing groups, particularly the nitro group, exert their influence through both inductive and resonance effects. When positioned ortho or para to the benzylic carbon, the nitro group can effectively withdraw electron density through resonance, further increasing the electrophilicity of the benzylic carbon. This effect is absent when the nitro group is in the meta position.

Therefore, we can predict the following order of reactivity in SN2 reactions:

Ortho/Para Isomers > Meta Isomer

ReagentPosition of -NO₂Predicted ReactivityMechanistic Implication
1-(Bromomethyl)-4-fluoro-2-nitrobenzeneOrthoHighThe strong electron-withdrawing effect of the ortho-nitro group significantly enhances the electrophilicity of the benzylic carbon, accelerating SN2 attack. Steric hindrance from the ortho group might slightly temper this effect.
1-(Bromomethyl)-2-fluoro-5-nitrobenzeneParaHighThe para-nitro group also strongly activates the benzylic position towards nucleophilic attack through resonance and inductive effects, without the steric hindrance of the ortho isomer.
This compoundMetaModerateThe nitro group exerts only an inductive electron-withdrawing effect, leading to a less pronounced increase in electrophilicity compared to the ortho and para isomers.

Experimental Workflow Diagram:

Caption: Generalized workflow for nucleophilic substitution using substituted benzyl halides.

Analogs with Other Leaving Groups: Sulfonate Esters

For situations requiring even greater reactivity, converting the corresponding benzyl alcohol to a sulfonate ester, such as a mesylate or tosylate, is a common strategy. 2-Fluoro-3-nitrobenzyl mesylate would be a highly reactive alternative.

Reactivity Profile:

Mesylates and tosylates are exceptionally good leaving groups, often orders of magnitude better than halides. This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized.

ReagentLeaving GroupRelative Reactivity (Predicted)Key Considerations
This compound-BrHighA versatile and commonly used reagent.
2-Fluoro-3-nitrobenzyl mesylate-OMsVery HighExtremely reactive, allowing for reactions with very weak nucleophiles or at very low temperatures. Often less stable and may require fresh preparation before use. The precursor, 2-fluoro-3-nitrobenzyl alcohol, is required for its synthesis.

Reaction Mechanism Diagram:

SN2_Mechanism reactants Nu:⁻ + H₂C(Br)-Ar ts [Nu---H₂C---Br]⁻ᵟ-Ar reactants->ts Backside Attack products Nu-CH₂-Ar + Br⁻ ts->products Leaving Group Departure Ar Ar = 2-fluoro-3-nitrophenyl Nu Nu:⁻ = Nucleophile

Caption: Sₙ2 mechanism for the reaction of a nucleophile with a benzyl bromide.

Experimental Protocols

The following are generalized, step-by-step methodologies for common applications of these electrophilic benzylating agents.

Protocol 1: O-Alkylation of a Phenol

This protocol describes a typical procedure for the synthesis of a benzyl ether from a phenolic starting material.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (or alternative) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate and potassium carbonate.

  • Add anhydrous DMF to dissolve the solids.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in a small amount of DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 50 °C) may be required for less reactive substrates or the chloromethyl analog.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of an Imidazole

This protocol outlines a general procedure for the N-alkylation of an imidazole derivative.[3][4]

Materials:

  • Imidazole substrate (1.0 eq)

  • This compound (or alternative) (1.05 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the imidazole substrate and cesium carbonate in anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add the benzylating agent as a solid or a solution in a minimal amount of acetonitrile.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

Conclusion

The selection of an appropriate electrophilic benzylating agent is a nuanced decision that can significantly impact the efficiency and success of a synthetic route. While This compound is a potent and versatile reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.

  • 1-(Chloromethyl)-2-fluoro-3-nitrobenzene offers a more stable and cost-effective option for reactions with strong nucleophiles, albeit at the cost of reduced reactivity.

  • Positional isomers , such as the ortho- and para-nitro analogs, exhibit enhanced reactivity due to resonance stabilization of the SN2 transition state.

  • Sulfonate esters like 2-fluoro-3-nitrobenzyl mesylate provide a highly reactive alternative for challenging transformations involving weak nucleophiles or requiring very mild conditions.

By carefully considering the electronic and steric factors outlined in this guide, and by adapting the provided experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.

References

A Mechanistic and Comparative Guide to the Synthetic Utility of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic incorporation of fluorine and nitro-functionalized aromatic moieties is a cornerstone of rational drug design.[1] The reagent 1-(Bromomethyl)-2-fluoro-3-nitrobenzene presents a unique combination of reactive handles, making it a valuable building block for introducing a 2-fluoro-3-nitrobenzyl substructure. This guide provides a comprehensive analysis of the mechanistic principles governing its reactivity, offers a comparative perspective against alternative synthetic strategies, and furnishes detailed experimental protocols for its key transformations.

Understanding the Reactivity Profile: A Trifecta of Functional Groups

The synthetic potential of this compound is dictated by the interplay of its three key functional groups: the bromomethyl group, the fluorine atom, and the nitro group. Each imparts distinct reactivity, allowing for a range of selective transformations.

  • The Bromomethyl Group: The Primary Site of Nucleophilic Attack The benzylic bromide is the most reactive position for nucleophilic substitution.[2] This reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of both S(_N)1 and S(_N)2 reactions. However, as a primary benzylic halide, reactions of this compound are expected to proceed predominantly through an S(_N)2 mechanism .[2] This is further favored by the presence of the electron-withdrawing nitro and fluoro groups, which destabilize the formation of a carbocation intermediate required for an S(_N)1 pathway.

  • The Fluoro and Nitro Groups: Modulators of Reactivity and Synthetic Handles The ortho-fluoro and meta-nitro substituents play a dual role. Electronically, they are strongly electron-withdrawing, which increases the electrophilicity of the benzylic carbon, potentially accelerating S(_N)2 reactions.[2] Synthetically, the nitro group can be readily reduced to an amine, providing a gateway to a diverse array of nitrogen-containing heterocycles.[3] The fluorine atom can also be a site for nucleophilic aromatic substitution (S(_N)Ar), although this typically requires harsher conditions than the substitution at the benzylic position.

Nucleophilic Substitution at the Benzylic Position: A Comparative Analysis

The primary utility of this compound lies in its ability to act as an electrophile in S(_N)2 reactions. This allows for the facile introduction of the 2-fluoro-3-nitrobenzyl moiety onto a variety of nucleophiles.

Synthesis of Amines: A Cornerstone of Medicinal Chemistry

The formation of a C-N bond is a critical transformation in drug discovery. This compound serves as a potent electrophile for the synthesis of primary, secondary, and tertiary amines.

The reaction proceeds via a classic S(_N)2 mechanism, where the amine nucleophile attacks the benzylic carbon, displacing the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the benzyl bromide and the amine.

Caption: S N 2 Mechanism for Amination.

While direct alkylation of amines with this compound is effective, a common challenge is overalkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[4]

MethodReagentAdvantagesDisadvantages
Direct Alkylation This compound + AmineSimple, one-step process.Risk of overalkylation, leading to product mixtures.
Gabriel Synthesis Potassium Phthalimide followed by hydrolysisProvides clean synthesis of primary amines without overalkylation.Requires an additional hydrolysis step.
Azide Synthesis Sodium Azide followed by reductionEfficient for primary amine synthesis; avoids overalkylation.Alkyl azides can be explosive, especially low molecular weight ones. Requires a reduction step.

Experimental Protocol: Gabriel Synthesis of 2-Fluoro-3-nitrobenzylamine

This protocol provides a reliable method for the synthesis of the primary amine, avoiding overalkylation.

  • Step 1: N-Alkylation of Potassium Phthalimide

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Add this compound (1.0 equivalent) to the solution.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the N-(2-fluoro-3-nitrobenzyl)phthalimide.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 2: Hydrazinolysis

    • Suspend the N-(2-fluoro-3-nitrobenzyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with aqueous NaOH and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired primary amine.

Synthesis of Ethers: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it is well-suited for a reactive primary halide like this compound.[5][6]

This reaction is a classic example of an S(_N)2 reaction where an alkoxide nucleophile displaces the bromide.[5][7] To ensure the reaction proceeds efficiently, the alcohol is typically deprotonated with a strong base to form the more nucleophilic alkoxide.

Caption: Williamson Ether Synthesis Workflow.

The choice of the alkyl halide is crucial in the Williamson ether synthesis to avoid competing elimination reactions.[7] Since this compound is a primary halide, it is an excellent substrate for this reaction.

Substrate TypeExpected Outcome with AlkoxideRationale
Primary Benzylic Halide (e.g., the topic compound) Excellent yield of ether (S(_N)2) Unhindered, favoring nucleophilic attack over elimination.
Secondary Benzylic Halide Mixture of ether (S(_N)2) and alkene (E2)Increased steric hindrance makes elimination more competitive.
Tertiary Benzylic Halide Predominantly alkene (E2)Severe steric hindrance prevents S(_N)2, and elimination is the major pathway.

Experimental Protocol: Synthesis of a 2-Fluoro-3-nitrobenzyl Ether

  • To a solution of the desired alcohol (1.2 equivalents) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at room temperature or gentle heat until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Thioethers: Robust C-S Bond Formation

The synthesis of thioethers from this compound can be readily achieved by reaction with a thiol or thiolate nucleophile.[8]

Similar to amination and etherification, the formation of thioethers proceeds through an S(_N)2 mechanism. Thiols are excellent nucleophiles, often even more so than their corresponding alcohols, and the reaction typically proceeds under mild conditions.

ParameterNucleophilic Substitution with Amines/AlkoxidesNucleophilic Substitution with Thiolates
Nucleophilicity Good to excellentGenerally stronger nucleophiles
Reaction Conditions Often requires a base to generate the nucleophileCan proceed with the neutral thiol or with a base to form the more reactive thiolate
Side Reactions Overalkylation (amines), Elimination (hindered alkoxides)Oxidation of the thiol to a disulfide

Experimental Protocol: Synthesis of a 2-Fluoro-3-nitrobenzyl Thioether

  • Dissolve the desired thiol (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate or sodium hydride (1.1 equivalents) and stir for 15-30 minutes.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reduction of the Nitro Group: A Gateway to Further Functionalization

A key synthetic transformation for molecules containing the 2-fluoro-3-nitrobenzyl moiety is the reduction of the nitro group to an amine. This opens up a vast array of subsequent chemical modifications.

The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups and the benzylic C-Br or C-F bonds.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C H₂ gas, Palladium on Carbon, solvent (e.g., EtOH, MeOH)High efficiency, clean reaction.May cause dehalogenation (debromination or defluorination).
Fe, NH₄Cl Iron powder, Ammonium Chloride, EtOH/H₂OCost-effective, mild conditions.Stoichiometric amounts of iron are required, leading to iron sludge waste.
SnCl₂·2H₂O Tin(II) chloride dihydrate, solvent (e.g., EtOH, EtOAc)Mild and chemoselective, tolerates many functional groups.Tin waste can be problematic.

Experimental Protocol: Reduction of a Nitroaryl Compound with SnCl₂·2H₂O

  • Dissolve the nitro-containing substrate in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated HCl.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully basify the reaction mixture with aqueous NaOH or NaHCO₃.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the aniline derivative.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of complex organic molecules. Its primary reactivity is centered on the benzylic bromide, which readily undergoes S(_N)2 reactions with a wide range of nucleophiles. The presence of the fluoro and nitro groups not only modulates the reactivity of the benzylic position but also provides valuable handles for further synthetic transformations. The choice of reaction conditions and, in some cases, the use of alternative synthetic strategies such as the Gabriel synthesis, can be crucial for achieving high yields and purity. A thorough understanding of the mechanistic principles outlined in this guide will enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

References

The Synthetic Chemist's Guide to 2-Fluoro-3-nitrobenzylation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on "1-(Bromomethyl)-2-fluoro-3-nitrobenzene" and its Alternatives in Pharmaceutical and Agrochemical Synthesis.

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The introduction of the 2-fluoro-3-nitrobenzyl moiety is a common tactic to modulate the physicochemical and pharmacological properties of a lead compound. This guide provides an in-depth cost-benefit analysis of "this compound," a potent electrophile for this purpose, and objectively compares its performance with viable alternatives, supported by established chemical principles and available data.

Introduction to 2-Fluoro-3-nitrobenzylating Agents

The 2-fluoro-3-nitrobenzyl group is a valuable pharmacophore. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a handle for further functionalization or can influence the electronic properties of the molecule. "this compound" (also known as 2-fluoro-3-nitrobenzyl bromide) is a primary reagent for introducing this group via nucleophilic substitution reactions. Its utility lies in its high reactivity, making it suitable for alkylating a wide range of nucleophiles, including phenols, amines, and thiols. This guide will focus on its comparison with two common alternatives: "1-(Chloromethyl)-2-fluoro-3-nitrobenzene" and "(2-Fluoro-3-nitrophenyl)methanol".

The Reagents: A Head-to-Head Comparison

The choice of a 2-fluoro-3-nitrobenzylating agent is a trade-off between reactivity, cost, and safety. While direct, side-by-side experimental data for the same reaction with these three specific reagents is scarce in the literature, we can draw on fundamental principles of organic chemistry to guide our selection.

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A [label="this compound", fillcolor="#EA4335", pos="0,1.5!"]; B [label="1-(Chloromethyl)-2-fluoro-3-nitrobenzene", fillcolor="#FBBC05", pos="-2,-1!"]; C [label="(2-Fluoro-3-nitrophenyl)methanol", fillcolor="#4285F4", pos="2,-1!"]; D [label="Nucleophilic Substitution (O-, N-, S-alkylation)", fillcolor="#34A853", pos="0,-3!"];

A -- D [label="High Reactivity"]; B -- D [label="Moderate Reactivity"]; C -- D [label="Requires Activation"]; }

Caption: A typical workflow for the O-alkylation of a phenol.

Step-by-Step Methodology:

  • To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add "this compound" (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ether.

N-Alkylation of an Amine

This protocol outlines the synthesis of a secondary or tertiary amine from a primary or secondary amine, respectively.

dot

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification A Dissolve the amine and a non-nucleophilic base (e.g., DIEA) in a polar aprotic solvent (e.g., DMF, CH3CN) B Add this compound A->B C Stir at room temperature or with gentle heating and monitor by TLC B->C D Quench with water and extract with an organic solvent C->D E Wash, dry, and concentrate the organic phase D->E F Purify by column chromatography E->F

Caption: A generalized workflow for the N-alkylation of an amine.

Step-by-Step Methodology:

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) or potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add "this compound" (1.1 eq) to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting amine is consumed, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure N-alkylated product. [1]

Conclusion and Recommendations

The selection of the optimal 2-fluoro-3-nitrobenzylating agent is a multifactorial decision that hinges on the specific requirements of the synthesis.

  • For rapid, high-yield synthesis where cost is not the primary constraint, "this compound" is the reagent of choice due to its superior reactivity. [2]* "1-(Chloromethyl)-2-fluoro-3-nitrobenzene" offers a good balance between reactivity and cost, making it a suitable option for many applications.

  • When cost is a major driver and an additional synthetic step is acceptable, "(2-Fluoro-3-nitrophenyl)methanol" is the most economical starting point.

It is imperative for researchers to consider not only the immediate cost of the reagent but also the overall process efficiency, including reaction time, yield, and purification requirements. For large-scale synthesis, the cost savings of using the alcohol may be significant, while for rapid library synthesis in a research setting, the reactivity of the bromide may be more advantageous.

References

A Senior Application Scientist's Guide to the Reactivity of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactivity in Halogenated Nitroaromatics

Substituted benzyl bromides are cornerstone reagents in drug discovery and materials science, prized for their ability to introduce a reactive benzylic moiety. The molecule at the heart of our discussion, 1-(bromomethyl)-2-fluoro-3-nitrobenzene , and its structural isomers, present a fascinating case study in chemical reactivity. The interplay between the strongly electron-withdrawing nitro group, the electronegative fluorine atom, and the labile bromomethyl group creates a nuanced reactivity profile that is highly dependent on the precise arrangement of these substituents on the aromatic ring.

This guide provides a comprehensive comparison of the reactivity of this compound and its key structural analogs towards nucleophilic substitution. Rather than merely presenting data, we will delve into the mechanistic principles that govern these reactions. We will explore how electronic and steric effects dictate reaction rates and provide field-proven experimental protocols for researchers to validate these principles and quantify reactivity in their own laboratories. Our objective is to equip you, the researcher, with the predictive understanding necessary to select the optimal reagent and reaction conditions for your specific synthetic goals.

Theoretical Framework: Unpacking the Factors Governing Benzylic Reactivity

The reactivity of primary benzyl bromides, such as those discussed herein, is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is directly influenced by the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity by pulling electron density away from the reaction center, thereby accelerating the rate of nucleophilic attack.

Figure 1: Generalized SN2 mechanism for a benzyl bromide.

The two key substituents, nitro (–NO₂) and fluoro (–F), exert powerful, and sometimes competing, electronic effects:

  • Nitro Group (–NO₂): This is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). When positioned ortho or para to the bromomethyl group, it strongly increases the electrophilicity of the benzylic carbon, leading to a significant rate enhancement in SN2 reactions. The meta positioning provides only an inductive pull, resulting in a more moderate rate increase.

  • Fluoro Group (–F): The fluorine atom is highly electronegative and thus strongly electron-withdrawing by induction (-I). However, it is also a weak π-donor through resonance (+M) due to its lone pairs. In most cases, its powerful -I effect dominates, making it an overall deactivating group in electrophilic aromatic substitution, but an accelerator for nucleophilic substitution at the benzylic position.

The interplay of these effects, combined with potential steric hindrance from ortho substituents, determines the ultimate reactivity of each isomer.

Comparative Reactivity Analysis of Structural Analogs

To build a predictive model of reactivity, we will compare the title compound with its isomers and the simpler, singly-substituted parent compounds. The primary factor influencing the SN2 reaction rate is the stability of the electron-deficient transition state, which is favored by electron-withdrawing substituents.

reactivity_factors reactivity S N 2 Reactivity ewg Electron-Withdrawing Groups (e.g., -NO₂, -F) reactivity->ewg Increases edg Electron-Donating Groups (e.g., -CH₃, -OCH₃) reactivity->edg Decreases sterics Steric Hindrance (Ortho-substituents) reactivity->sterics Decreases ewg->reactivity edg->reactivity sterics->reactivity

Figure 2: Key factors influencing SN2 reactivity of benzyl bromides.
Analysis of Substituent Effects

  • Nitrobenzyl Bromides: The reactivity order is well-established: para > ortho > meta > unsubstituted benzyl bromide. The para and ortho isomers benefit from strong -M and -I effects, which greatly enhance the electrophilicity of the benzylic carbon. The ortho isomer is often slightly less reactive than the para due to steric hindrance impeding the nucleophile's approach. The meta isomer's reactivity is enhanced only by the weaker -I effect.

  • Fluorobenzyl Bromides: The reactivity order is typically ortho ≈ para > meta > unsubstituted. The dominant -I effect of fluorine at all positions increases the rate compared to benzyl bromide itself.

  • Fluoronitrobenzyl Bromide Isomers: The combined effects of both groups lead to a more complex hierarchy.

    • This compound (Title Compound): Both substituents are ortho and meta to the reaction center, respectively. Both will exert a strong inductive pull. The ortho-fluoro provides a strong -I effect, while the meta-nitro also contributes a -I effect. This compound is expected to be highly reactive.

    • 1-(Bromomethyl)-4-fluoro-2-nitrobenzene: Here, the powerful nitro group is in the ortho position, and the fluorine is para. This combination is predicted to result in the highest reactivity among the isomers. The ortho-nitro group provides a strong -M/-I pull, and the para-fluoro adds a significant -I effect.

    • 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: In this isomer, the nitro group is para and the fluorine is ortho. Both positions are activating for nucleophilic substitution. Its reactivity is expected to be very high, likely comparable to or slightly less than the 4-fluoro-2-nitro isomer, depending on the steric hindrance from the ortho-fluorine.

Supporting Experimental Data

The table below summarizes the predicted relative reactivity for SN2 reactions based on established electronic and steric principles, along with the specific solvolysis data for context.

CompoundNO₂ PositionF PositionPredicted Relative SN2 RateSupporting RationaleSolvolysis Rate (k x 10⁵ s⁻¹) in 80% EtOH[1]
Benzyl BromideNoneNone1Baseline-
4-Nitrobenzyl BromideparaNone~60-70Strong -M and -I effect; no steric hindrance.2.59
2-Nitrobenzyl BromideorthoNone~40-50Strong -M and -I effect; slight steric hindrance.2.44
4-Fluorobenzyl BromideNonepara~1.5Dominant -I effect.-
This compound metaorthoVery HighStrong -I effects from both groups at close proximity.-
1-(Bromomethyl)-4-fluoro-2-nitrobenzeneorthoparaHighestAdditive -M/-I from ortho-NO₂ and -I from para-F.-
1-(Bromomethyl)-2-fluoro-4-nitrobenzeneparaorthoVery HighAdditive -M/-I from para-NO₂ and -I from ortho-F; potential steric effect from ortho-F.-

Note: Relative SN2 rates are estimations based on Hammett correlations and data from related systems. Absolute values will vary with the nucleophile, solvent, and temperature.

Experimental Design for Reactivity Profiling

To empirically determine and compare the reactivity of these analogs, a robust and self-validating kinetic experiment is essential. The following section provides detailed protocols for monitoring the progress of an SN2 reaction using either ¹H NMR Spectroscopy or High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep 1. Reaction Setup cluster_run 2. Kinetic Run cluster_analysis 3. Analysis & Data Processing prep_sol Prepare stock solutions: - Benzyl Bromide Analog - Nucleophile (e.g., Piperidine) - Internal Standard thermo Equilibrate solutions in a thermostatted vessel prep_sol->thermo mix Initiate reaction by mixing (t=0) thermo->mix aliquot Withdraw aliquots at pre-defined time intervals mix->aliquot quench Quench reaction in aliquot (e.g., with acid or by dilution) aliquot->quench analysis Analyze aliquots by HPLC or NMR quench->analysis quant Quantify concentrations of reactant and product vs. time analysis->quant plot Plot ln[Reactant] vs. time to determine pseudo-first-order rate constant (k') quant->plot

Figure 3: General experimental workflow for kinetic analysis.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for in-situ monitoring without the need for quenching. It is ideal for reactions with half-lives ranging from several minutes to hours.

Materials:

  • Benzyl bromide analog (e.g., this compound)

  • Nucleophile (e.g., Piperidine)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, chosen for its simple singlet that does not overlap with reactant or product signals)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)

  • NMR tubes, syringes

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the benzyl bromide analog (~0.05 M) and the internal standard (~0.05 M) in the deuterated solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C). Optimize and shim the instrument on this sample. Acquire a reference spectrum (t=0 before nucleophile addition).

  • Reaction Initiation: Remove the NMR tube and rapidly inject a stoichiometric equivalent or a slight excess of the nucleophile using a microliter syringe. Invert the tube several times to mix and quickly re-insert it into the spectrometer. This marks time zero.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for 2 hours). Use an automated routine on the spectrometer to manage the acquisitions.[2] Ensure the recycle delay (d1) is at least 5 times the longest T1 of the protons being integrated to ensure quantitative accuracy.

  • Data Processing: Process the array of spectra. For each time point, carefully integrate a well-resolved signal corresponding to the starting material (e.g., the benzylic -CH₂Br protons) and a signal for the product (e.g., the benzylic -CH₂Nu protons). Normalize these integrals to the integral of the internal standard.

  • Kinetic Analysis: Calculate the concentration of the benzyl bromide at each time point. Plot ln([Benzyl Bromide]) versus time. The slope of this line will be -k, where k is the pseudo-first-order or second-order rate constant, depending on the experimental setup.

Protocol 2: Kinetic Analysis by HPLC

HPLC is highly sensitive and excellent for monitoring reactions with a wide range of rates. It requires withdrawing and quenching aliquots from the main reaction vessel.

Materials:

  • Benzyl bromide analog

  • Nucleophile

  • Solvent (e.g., Acetonitrile)

  • Quenching solution (e.g., dilute acid if the nucleophile is basic)

  • HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the starting benzyl bromide, the nucleophile, and the final product. A mobile phase of acetonitrile and water is often a good starting point.[3][4] Determine the optimal detection wavelength (e.g., 254 nm) for quantifying the species of interest.

  • Reaction Setup: In a thermostatted round-bottom flask, combine the benzyl bromide analog (~0.01 M) in the chosen solvent.

  • Reaction Initiation: Add the nucleophile (e.g., 1.1 equivalents) to the flask with vigorous stirring. Start a stopwatch immediately (t=0).

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., 900 µL of mobile phase containing a small amount of acid) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Record the peak areas for the starting material and product.

  • Kinetic Analysis: Using a pre-established calibration curve, convert the peak areas to concentrations. Plot ln([Benzyl Bromide]) versus time. The slope of the resulting line will be -k, the rate constant.

Synthesis of Key Analogs

The required (bromomethyl)fluoronitrobenzene isomers are typically synthesized via free-radical bromination of the corresponding fluoronitrotoluene precursors. This reaction is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or chlorobenzene.

General Synthesis of (Bromomethyl)fluoronitrobenzene Isomers: A solution of the appropriate fluoronitrotoluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of benzoyl peroxide (0.02 eq.) in a suitable solvent is refluxed until the reaction is complete (monitored by TLC or GC). The mixture is then cooled, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired benzyl bromide. Synthesis procedures for various precursors have been reported.[1]

Conclusion

The reactivity of this compound and its structural analogs is a finely tuned function of the electronic and steric effects imposed by the fluoro and nitro substituents. A clear understanding of these principles allows for the rational prediction of relative reaction rates. In general, reactivity in SN2 reactions is maximized when potent electron-withdrawing groups are positioned ortho and para to the benzylic carbon. Consequently, isomers like 1-(bromomethyl)-4-fluoro-2-nitrobenzene are predicted to be among the most reactive in this class of compounds.

This guide provides the theoretical foundation for these predictions and, crucially, offers robust, detailed experimental protocols for their empirical verification. By employing these kinetic analysis techniques, researchers can generate high-quality, comparative data to inform their synthetic strategies, enabling more efficient and predictable outcomes in the development of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS No. 946125-65-1), a compound frequently used in complex organic synthesis. Given its significant hazard profile, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to manage this chemical waste responsibly.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is a multi-hazard substance, and its disposal pathway is dictated by its chemical properties.

Key Hazards:

  • High Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Absorption can lead to the formation of methemoglobin, which impairs oxygen transport in the blood and can cause cyanosis (a bluish discoloration of the skin).

  • Corrosivity: The compound is a potent lachrymator (tear-producing agent) and causes severe skin burns and serious eye damage.[2][3][4][5]

  • Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure.[1]

  • Combustibility: While not highly flammable, it is a combustible liquid that can form explosive mixtures with air upon intense heating. Its nitro-aromatic structure contributes to this thermal instability.

These hazards mandate that this compound be treated as a regulated hazardous waste, which must be segregated and disposed of through an approved waste management facility.[1][2]

GHS Hazard Classification Summary

The following table summarizes the primary hazard classifications for compounds of this nature.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 2 / 3H301/H311/H331: Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion / IrritationCategory 1B / 2H314 / H315: Causes severe skin burns and skin irritation.[2][3]
Serious Eye Damage / Eye IrritationCategory 1 / 2H319: Causes serious eye damage or irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1]
Respiratory IrritationCategory 3H335: May cause respiratory irritation.[3][6]
Chemical Incompatibility

Proper segregation begins with understanding what this chemical should not be mixed with. Hazardous reactions can occur upon contact with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[7]

  • Alcohols and Amines[4][8]

Mixing with incompatible materials can lead to violent reactions, the release of toxic gases, or fire, compromising the safety of the entire disposal chain.

Pre-Disposal Operations: Safe Handling and Waste Segregation

All handling and waste consolidation activities must be performed with the appropriate safety measures in place.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of toxic vapors.[2][4][6] Ensure that a safety shower and eyewash station are readily accessible.[8]

  • Personal Protective Equipment : The required PPE includes:

    • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory.[4]

    • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile gloves, inspected before use).[3][9]

    • Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin contact.[2][3]

The Critical Importance of Waste Segregation

This compound is a halogenated nitroaromatic compound . For disposal purposes, it must be collected in a waste stream specifically designated for halogenated organic waste .[7][10][11][12]

Causality: Halogenated wastes (containing F, Cl, Br, or I) cannot be fuel-blended or recycled in the same manner as non-halogenated solvents.[10][12] They require high-temperature incineration with specialized scrubbers to neutralize the resulting acids (like HBr and HF) and prevent the formation of highly toxic dioxins and furans.[13] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and complexity.

Step-by-Step Disposal Protocol

Follow this validated, procedural workflow to ensure safety and regulatory compliance.

Step 1: Select the Correct Waste Container
  • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container should be clearly marked for "Halogenated Organic Liquid Waste."

  • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.[7]

  • Never use a container that previously held an incompatible chemical, such as strong acids or bases.

Step 2: Label the Container Before Use
  • Attach a hazardous waste tag to the container before adding any waste.

  • Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste solution with their approximate percentages.[10] Accurate declaration is a legal requirement and essential for the safety of waste handlers.

Step 3: Accumulate Waste Safely
  • Perform all waste transfers inside a chemical fume hood.

  • Use a funnel to prevent spillage on the exterior of the container.[14]

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[14]

  • Keep the container securely closed at all times, except when adding waste.[14]

  • Store the waste container in a designated, well-ventilated secondary containment bin or cabinet, away from incompatible materials.[10]

Step 4: Arrange for Final Disposal
  • Once the container is full (no more than 90%), or if the waste has been stored for the maximum time allowed by your institution (often 60-90 days), arrange for pickup.

  • Contact your institution's EHS office to schedule a hazardous waste collection.

  • Ensure the container's exterior is clean and the label is complete and legible before pickup.[14]

  • Waste must be disposed of at a licensed and approved waste disposal plant.[1][2][6]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large, if you feel unwell, or if you are unsure how to proceed.

  • Ventilate : Ensure the chemical fume hood is operating.

  • Protect : If the spill is small and you are trained to handle it, don full PPE, including respiratory protection if necessary.[9]

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][15] Do not use combustible materials like paper towels.

  • Collect : Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the spill cleanup debris as "Debris contaminated with this compound" and dispose of it as hazardous waste.[2]

Visualized Disposal Workflow

This diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Identification & Preparation cluster_contain Phase 2: Containerization & Segregation cluster_storage Phase 3: Storage & Disposal start Waste Generation (Pure Residue or Solution) identify Identify as Hazardous Waste: - Halogenated - Toxic - Corrosive start->identify ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) identify->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select 'Halogenated Organic Liquid Waste' Container fume_hood->container labeling Pre-Label Container with Chemical Name & Percentages container->labeling transfer Transfer Waste Using Funnel (Do not exceed 90% capacity) labeling->transfer close_store Securely Close and Store in Secondary Containment transfer->close_store ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) close_store->ehs_pickup end Final Disposal at Approved Waste Treatment Facility ehs_pickup->end

Caption: Decision workflow for safe disposal.

References

Personal protective equipment for handling 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the potential of a compound like this compound can only be safely unlocked through an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the handling, use, and disposal of this hazardous chemical. Our objective is to instill a culture of safety by explaining the causality behind each protocol, ensuring that every action is deliberate, informed, and validated by authoritative standards.

Hazard Assessment: Understanding the Inherent Risks

This compound is a hazardous substance that demands a high degree of caution.[1] Its toxicological properties necessitate a comprehensive understanding of its risks before any handling occurs. Based on data from safety data sheets for this compound and structurally similar chemicals, the primary hazards are clear and significant.

The Globally Harmonized System (GHS) provides a universal framework for classifying these dangers.

Hazard ClassificationGHS CategoryHazard StatementImplication for Researchers
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage.[2][3] / H315: Causes skin irritation.[4][5]Direct contact can cause immediate and severe damage, from irritation to chemical burns.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[4][5]Splashes or vapors can lead to irreversible eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4][5]Inhalation of vapors, mists, or dust can irritate the respiratory system, leading to coughing and tightness in the chest.[4][6]

These classifications are not abstract warnings; they are directives that must govern every aspect of your interaction with the chemical. The potential for severe burns means that incidental contact is not an option, and the risk of respiratory irritation underscores the necessity of superior ventilation.[2][3]

The Hierarchy of Controls: A Foundational Safety Paradigm

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the hazard. A robust safety plan integrates a multi-layered approach known as the Hierarchy of Controls. This model prioritizes strategies that eliminate or reduce the hazard at its source.

cluster_0 cluster_1 cluster_2 A Elimination B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) D->E lab Most Effective lab2 Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution is often not feasible. Therefore, our focus begins with robust Engineering Controls , reinforced by strict Administrative Controls and diligent use of PPE .

Core Infrastructure: Engineering Controls and Emergency Preparedness

Before bringing the compound into the laboratory, verify the functionality of your primary engineering controls.

  • Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood.[1][2][7] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of the compound, directly mitigating the respiratory hazard.[1]

  • Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[5] In the event of a significant splash, these tools are critical for immediate decontamination.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound. Adherence to these standards is mandatory for all personnel handling the substance.[2][9]

Protection TypeSpecific EquipmentStandard/SpecificationCausality / Rationale
Eye and Face Protection Chemical splash goggles. A face shield worn over the goggles is required when there is a risk of splashing.[1][10]ANSI Z87.1[1] / EN 166[11]Protects against splashes and vapors that can cause severe, irreversible eye damage.[1][2]
Hand Protection Heavy-duty, chemically resistant gloves. Change gloves immediately if contamination is suspected.[2][5]Suitable materials include Nitrile, Neoprene, or Viton.[1]Prevents skin contact, which can cause severe chemical burns.[1][2] Disposable nitrile gloves are insufficient for prolonged contact.
Body Protection A flame-resistant lab coat, fully buttoned with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[1]N/AProtects skin from accidental exposure. An additional chemical-resistant apron may be necessary for larger quantities.[1]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.[1]NIOSH/MSHA or EN 149 approved respirator.[5]A respirator is an emergency measure or for situations where engineering controls are insufficient, which should not occur during routine handling.[1][5]
Step-by-Step PPE Protocol

Cross-contamination during the removal of PPE is a common and preventable error. Follow this sequence rigorously.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Goggles & Face Shield D1->D2 D3 3. Gloves (over cuffs) D2->D3 F1 1. Gloves (peel off) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat (turn inside out) F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: The correct sequence for donning and doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

A. Preparation and Handling Protocol

  • Pre-Operational Check : Before starting, ensure the fume hood is operational, the work area is clean, and all necessary equipment, including a designated waste container, is inside the hood.[1]

  • Don PPE : Put on all required PPE as per the protocol in the previous section.

  • Weighing and Transferring : If the compound is solid, conduct these operations carefully within the fume hood to minimize dust.[1] For liquids, use appropriate glassware and techniques like a cannula or syringe to prevent splashing.

  • Post-Handling : After the procedure, decontaminate all work surfaces and equipment. Wash hands and any potentially exposed skin thoroughly with soap and water.[9]

B. Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
Minor Spill Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[2] Collect the material in a suitable, sealed container for disposal.[5]

C. Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.[12]

  • Waste Collection : All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13]

  • Containerization : Collect all waste in a dedicated, properly labeled, and sealed container.[5][12] The label must clearly state "Hazardous Waste" and include the full chemical name.

  • Storage : Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[12]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][12] Never dispose of this chemical down the drain.[13]

Waste_Disposal_Workflow A Generate Waste (in Fume Hood) B Segregate into Compatible Hazardous Waste Container A->B C Securely Seal and Label Container B->C D Store in Designated Waste Accumulation Area C->D E Arrange Pickup by Licensed Disposal Service D->E

Caption: Workflow for compliant chemical waste disposal.

By integrating these robust engineering controls, meticulous procedures, and appropriate personal protective equipment, you can confidently and safely work with this compound, advancing your research while upholding the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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1-(Bromomethyl)-2-fluoro-3-nitrobenzene
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1-(Bromomethyl)-2-fluoro-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.